Disodium succinate-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4Na2O4 |
|---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
InChI Key |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Principle of Stable Isotope Tracing Using 13C Labeled Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, cancer, and ischemia-reperfusion injury.[1] Traditionally viewed as a metabolic substrate, recent discoveries have highlighted its role in modulating cellular function through both intracellular and extracellular mechanisms. Stable isotope tracing using 13C-labeled succinate is a powerful technique to elucidate the metabolic fate and signaling functions of succinate in complex biological systems. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with 13C-succinate tracing.
Core Principles of 13C-Succinate Tracing
The fundamental principle of stable isotope tracing lies in the introduction of a metabolite labeled with a heavy, non-radioactive isotope, such as Carbon-13 (13C), into a biological system. The 13C-labeled succinate is chemically identical to its unlabeled (12C) counterpart and is therefore processed through the same enzymatic reactions and transport mechanisms.[2] By tracking the incorporation of 13C atoms into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can map the metabolic pathways and quantify the flux through them.
When [U-13C4]-succinate (succinate with all four carbons labeled) is introduced, the 13C label can be traced as it is converted to other TCA cycle intermediates like fumarate, malate, and oxaloacetate. The labeling patterns in these and other connected metabolites provide insights into:
-
TCA Cycle Dynamics: The forward and reverse activities of the TCA cycle can be assessed by analyzing the isotopologue distribution in cycle intermediates.
-
Anaplerosis and Cataplerosis: The contribution of succinate to the replenishment (anaplerosis) or withdrawal (cataplerosis) of TCA cycle intermediates can be determined.
-
Inter-organ and Inter-cellular Metabolism: The exchange of succinate between different tissues and cell types can be tracked in in-vivo studies.
-
Signaling Pathway Activation: The contribution of exogenous succinate to the intracellular pool that influences signaling events like HIF-1α stabilization can be inferred.
Key Signaling Pathways Involving Succinate
Succinate exerts its signaling functions through two primary mechanisms: intracellularly by inhibiting α-ketoglutarate-dependent dioxygenases, and extracellularly by activating its cognate receptor, SUCNR1.
Intracellular Signaling: HIF-1α Stabilization
Under conditions such as hypoxia or inflammation, accumulated intracellular succinate can inhibit prolyl hydroxylases (PHDs).[1] PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. Inhibition of PHDs by succinate leads to the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in inflammation, angiogenesis, and metabolic reprogramming.[1][3]
Extracellular Signaling: SUCNR1 Activation
Succinate can be transported out of the cell and act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed on various cell types, including immune cells, platelets, and cells in the liver and kidney. Activation of SUCNR1 can trigger diverse downstream signaling cascades, often involving Gq proteins, leading to increases in intracellular calcium and the activation of signaling pathways like ERK1/2 and PI3K, which can modulate inflammation, blood pressure, and glucose homeostasis.[4]
Experimental Protocol for 13C-Succinate Tracing
This section outlines a general experimental protocol for performing 13C-succinate tracing in cultured cells. The specific parameters may need to be optimized for different cell types and experimental questions.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Medium Preparation: Prepare culture medium containing [U-13C4]-succinate. The final concentration of labeled succinate should be determined based on preliminary experiments to ensure adequate labeling without causing toxicity. A common starting point is to replace the unlabeled succinate in the medium or to add a defined concentration (e.g., 1-5 mM).
-
Labeling Incubation: Replace the standard culture medium with the 13C-succinate-containing medium. The incubation time will vary depending on the metabolic rates of the cells and the pathways of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically done by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation and metabolite extraction.
-
Sample Clarification: Centrifuge the samples at high speed to pellet cell debris and proteins. Collect the supernatant containing the polar metabolites.
Sample Analysis by Mass Spectrometry
-
Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Chromatography: Separate the metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the metabolites of interest.
-
Data Acquisition: Acquire data for both unlabeled and 13C-labeled standards to confirm retention times and fragmentation patterns.
Data Analysis and Interpretation
-
Peak Integration and Isotopologue Distribution: Integrate the peak areas for each isotopologue of the detected metabolites.
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C and other heavy isotopes.
-
Metabolic Flux Analysis (MFA): For quantitative flux analysis, use the corrected isotopologue distribution data as input for MFA software. This involves fitting the data to a metabolic network model to estimate the intracellular fluxes.
Quantitative Data Presentation
The primary quantitative data from a 13C-succinate tracing experiment is the mass isotopologue distribution (MID) of key metabolites. The MID represents the fraction of each metabolite pool that contains a certain number of 13C atoms. Below is an illustrative table of expected MIDs for TCA cycle intermediates after labeling with [U-13C4]-succinate. The actual values will depend on the cell type, experimental conditions, and the time of labeling.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 0.10 | 0.00 | 0.00 | 0.00 | 0.90 |
| Fumarate | 0.25 | 0.00 | 0.00 | 0.00 | 0.75 |
| Malate | 0.30 | 0.00 | 0.00 | 0.00 | 0.70 |
| Aspartate | 0.40 | 0.00 | 0.00 | 0.00 | 0.60 |
| Citrate | 0.60 | 0.00 | 0.25 | 0.00 | 0.15 |
| α-Ketoglutarate | 0.55 | 0.00 | 0.30 | 0.00 | 0.15 |
-
M+0 represents the unlabeled fraction of the metabolite.
-
M+n represents the fraction of the metabolite with 'n' 13C atoms.
-
In this example, the high M+4 enrichment in succinate, fumarate, and malate indicates direct conversion from the labeled tracer.
-
The appearance of M+2 and M+4 in citrate and α-ketoglutarate reflects the progression of the labeled carbons through the TCA cycle.
Conclusion
Stable isotope tracing with 13C-labeled succinate is a versatile and powerful tool for dissecting the complex roles of succinate in metabolism and cell signaling. By providing detailed information on the metabolic fate of succinate and its contribution to various cellular processes, this technique can offer valuable insights for researchers in basic science and drug development. The methodologies and principles outlined in this guide provide a foundation for designing, executing, and interpreting 13C-succinate tracing experiments to advance our understanding of succinate's role in health and disease.
References
The Emergence of Succinate: From Metabolic Intermediate to Master Regulator
An In-depth Technical Guide on the Core Roles of Succinate
Abstract
Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has long been recognized for its fundamental role in mitochondrial energy production.[1] However, a paradigm shift in cellular biology has unveiled its multifaceted nature, extending far beyond bioenergetics.[[“]] Under conditions of metabolic stress, such as hypoxia and inflammation, succinate accumulates and functions as a potent signaling molecule, both intracellularly and extracellularly.[3][4] This accumulation leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), drives the generation of reactive oxygen species (ROS), and triggers post-translational modifications through succinylation.[5][6] Furthermore, extracellular succinate activates its cognate receptor, SUCNR1 (also known as GPR91), to modulate immune responses and other physiological processes.[3][7] Aberrant succinate signaling is now implicated in a range of pathologies, including inflammatory diseases, ischemia-reperfusion injury, and cancer, making it a critical area of investigation for researchers and a promising target for therapeutic development.[8] This guide provides a comprehensive overview of the canonical and non-canonical roles of succinate, details key experimental methodologies, and explores its therapeutic potential.
Succinate Metabolism: At the Heart of the TCA Cycle and Beyond
Under normal physiological conditions, succinate is synthesized in the mitochondrial matrix from succinyl-CoA by the enzyme succinyl-CoA synthetase, a step that also generates GTP or ATP through substrate-level phosphorylation.[8] It is then oxidized to fumarate by succinate dehydrogenase (SDH), which is unique as it is a component of both the TCA cycle and the electron transport chain (Complex II).[8]
However, under specific conditions, mitochondrial succinate can accumulate via several alternative pathways:
-
Glutamine-dependent anaplerosis: In rapidly proliferating or inflammatory cells, glutamine can be converted to α-ketoglutarate, replenishing the TCA cycle and leading to succinate production.[8][9]
-
GABA shunt: This pathway converts α-ketoglutarate to succinate via glutamate and γ-aminobutyric acid (GABA), bypassing two steps of the TCA cycle.[6]
-
Purine nucleotide cycle and malate/aspartate shuttle: These pathways can increase mitochondrial fumarate, which can then be converted to succinate through the reverse activity of SDH under hypoxic or ischemic conditions.[4][6]
Once accumulated in the mitochondria, succinate can be transported to the cytosol via dicarboxylate carriers (DICs) and voltage-dependent anion channels (VDACs).[4] From the cytosol, it can be released into the extracellular space by monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[4]
Intracellular Signaling Roles of Succinate
Accumulated cytosolic succinate is a critical signaling hub, influencing gene expression, protein function, and cellular redox status.
HIF-1α Stabilization and Pseudohypoxia
One of the most significant functions of succinate as a signaling molecule is its ability to stabilize Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), marking it for proteasomal degradation. Succinate competitively inhibits PHDs, leading to the stabilization of HIF-1α even in the presence of oxygen—a state known as pseudohypoxia.[6][7] Stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as IL-1β.[7][8]
Post-Translational Modification: Succinylation
Succinate can be converted to succinyl-CoA, which serves as a donor for lysine succinylation, a post-translational modification (PTM) that adds a succinyl group to lysine residues on proteins.[6] This process can alter protein function and has been shown to regulate metabolic enzymes. The removal of this modification is catalyzed by desuccinylases, such as the sirtuin SIRT5.[8] This dynamic process represents a direct link between metabolic state and the regulation of protein activity.
Redox Signaling
During ischemia, succinate accumulation is a primary driver of mitochondrial reactive oxygen species (ROS) production upon reperfusion.[3] The rapid oxidation of accumulated succinate by SDH can lead to reverse electron transport (RET) at Complex I, a major source of superoxide production.[3][4] This burst of ROS contributes significantly to ischemia-reperfusion injury.[8]
Extracellular Signaling via SUCNR1
Succinate released into the extracellular space acts as a hormone-like signaling molecule by activating the G-protein coupled receptor SUCNR1 (GPR91).[[“]][8] SUCNR1 is expressed on a variety of cells, including immune cells, platelets, hepatocytes, and neurons.[7][8]
SUCNR1 activation triggers distinct downstream signaling cascades depending on the coupled G protein:
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in calcium mobilization and the activation of protein kinase C (PKC) and MAP kinase cascades like ERK1/2.[5][7]
-
Gi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7]
This signaling axis is particularly important in inflammation. For instance, succinate stimulates dendritic cells (DCs) to mature and activate T cells, and it enhances the production of pro-inflammatory cytokines like IL-1β by macrophages.[3][8]
Quantitative Data Summary
Quantitative analysis is crucial for understanding the dynamics of succinate metabolism and signaling. The following tables summarize key data points.
Table 1: Succinate Dehydrogenase (SDH) Kinetic Parameters
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Michaelis Constant (Km) | 0.58 mM | 38°C | |
| Michaelis Constant (Km) | 1.9 mM | 0°C |
| Optimal pH | 7.8 | Phosphate Buffer | |
Table 2: Succinate Concentrations in Pathological States
| Condition | Tissue/Fluid | Observation | Implication | Source |
|---|---|---|---|---|
| Rheumatoid Arthritis | Synovial Fluid | Significantly elevated | Pro-inflammatory signaling via SUCNR1 | [3] |
| Coronary Heart Disease | Serum | Notably higher levels | Correlation with IL-1β, exacerbates inflammation | [3][10] |
| Crohn's Disease | Serum, Intestine | Elevated levels | Role in intestinal inflammation | [7] |
| Hemorrhagic Shock | Plasma, Lung | Accumulated | Driven by glutaminolysis | [7] |
| Periodontitis | Gingival Crevicular Fluid | Elevated levels | SUCNR1-mediated inflammation and bone resorption |[6] |
Experimental Protocols
Investigating the role of succinate requires robust methodologies. Below are outlines for key experimental procedures.
Quantification of Succinate Dehydrogenase (SDH) Activity
SDH activity is commonly measured using colorimetric assays that rely on artificial electron acceptors.
Protocol: Potassium Ferricyanide Reduction Assay
-
Principle: SDH reduces potassium ferricyanide [K3Fe(CN)6] (yellow) to potassium ferrocyanide [K4Fe(CN)6] (colorless). The resulting ferrocyanide reacts with ferric ions (Fe3+) to form Prussian blue, which can be quantified spectrophotometrically.
-
Sample Preparation: Isolate mitochondria from tissue homogenates or use permeabilized cells. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.8) containing sodium succinate as the substrate and potassium ferricyanide as the electron acceptor.
-
Assay Procedure: a. Add the mitochondrial preparation to the pre-warmed reaction mixture to initiate the reaction. b. Incubate at a controlled temperature (e.g., 37°C) for a defined period. c. Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). d. Add a solution containing Fe3+ to develop the Prussian blue color.
-
Measurement: Measure the absorbance of the Prussian blue complex at approximately 700 nm. The activity is proportional to the change in absorbance over time per mg of protein.
Alternative Methods:
-
PMS/DCPIP Assay: Succinate reduces phenazine methosulfate (PMS), which in turn reduces 2,6-dichlorophenolindophenol (DCPIP), causing a decrease in absorbance at 600 nm.[11]
-
Succinate-Cytochrome c Reductase: Measures the combined activity of Complex II and Complex III by following the reduction of cytochrome c at 550 nm. This requires that Complex III activity is not rate-limiting.[11]
-
Oxygen Consumption: Measures succinate-dependent oxygen consumption in isolated mitochondria or permeabilized cells using a high-resolution respirometer. This reflects the activity of the entire respiratory chain downstream of succinate.[11]
Therapeutic Implications and Future Directions
The central role of succinate in linking metabolism to inflammatory and pathological signaling makes it an attractive therapeutic target.
-
Inhibiting Succinate Accumulation: Strategies to prevent the ischemic accumulation of succinate, for example by using malonate derivatives, have shown promise in reducing ischemia-reperfusion injury.[8]
-
Targeting SDH: Modulating SDH activity could be a viable strategy in diseases characterized by aberrant succinate levels. However, given its dual role in metabolism and the electron transport chain, this requires highly specific approaches.
-
SUCNR1 Modulation: The development of specific agonists or antagonists for SUCNR1 could offer a way to fine-tune immune responses in inflammatory diseases or cancer.[7]
Future research must focus on elucidating the tissue-specific roles of succinate signaling and developing targeted therapies that can modulate these pathways without disrupting fundamental cellular energy metabolism. A deeper understanding of the regulation of succinate transporters and the dynamics of protein succinylation will open new avenues for intervention in a wide range of human diseases.
References
- 1. Succinate: a metabolic signal in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 7. mdpi.com [mdpi.com]
- 8. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate: A Novel Mediator to Promote Atherosclerotic Lesion Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Disodium Succinate-13C2 for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of disodium succinate-13C2, a stable isotope-labeled compound crucial for metabolic research. This document details its molecular properties, a comprehensive experimental protocol for its application in stable isotope tracing studies, and visual representations of the associated metabolic pathway and experimental workflow.
Core Compound Details
This compound is the disodium salt of succinic acid, where two of the carbon atoms are the heavy isotope ¹³C. This labeling allows for the precise tracing of succinate's metabolic fate within cellular systems.
| Property | Value |
| Chemical Formula | C₄H₄Na₂O₄ |
| Molecular Weight | 164.04 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Experimental Protocol: Tracing Succinate Metabolism using this compound and LC-MS
This protocol outlines a general procedure for utilizing this compound to trace its incorporation into the tricarboxylic acid (TCA) cycle in mammalian cell culture, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Preparation of Labeling Medium: Prepare DMEM deficient in succinate. Supplement this medium with this compound to a final concentration of 1 mM. The precise concentration may need optimization depending on the cell line and experimental goals.
-
Isotope Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites. The optimal incubation time will vary based on the metabolic rate of the cell line.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS method, such as 50% acetonitrile in water.
-
Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. For polar metabolites like those in the TCA cycle, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar compounds.
-
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Scan Range: Set the mass spectrometer to scan a mass range that includes the expected masses of the unlabeled (M+0) and labeled (M+2, M+4, etc.) TCA cycle intermediates.
-
Data Analysis: Process the raw data using specialized software to identify and quantify the different isotopologues of succinate and downstream metabolites like fumarate, malate, and citrate. The relative abundance of these isotopologues will reveal the extent of ¹³C incorporation from this compound.
-
Data Presentation
The quantitative data from the LC-MS analysis can be summarized in a table to clearly present the isotopic enrichment in key TCA cycle metabolites over time.
| Metabolite | Isotopologue | 0 hours | 1 hour | 4 hours | 8 hours | 24 hours |
| Succinate | M+0 | ~100% | ||||
| M+2 | 0% | |||||
| Fumarate | M+0 | ~100% | ||||
| M+2 | 0% | |||||
| Malate | M+0 | ~100% | ||||
| M+2 | 0% | |||||
| Citrate | M+0 | ~100% | ||||
| M+2 | 0% | |||||
| M+4 | 0% |
Note: The table above is a template. The actual percentages will be determined by the experimental data.
Visualizations
Metabolic Pathway of ¹³C-Succinate
The following diagram illustrates the entry of ¹³C₂-labeled succinate into the Tricarboxylic Acid (TCA) cycle and the subsequent labeling of downstream metabolites.
Disodium Succinate-13C2: A Technical Guide to Safe Handling and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and application of Disodium succinate-13C2, a stable isotope-labeled compound crucial for metabolic research. Its use as a tracer allows for the precise tracking of succinate through various metabolic and signaling pathways, offering valuable insights into cellular bioenergetics and disease pathogenesis.
Safety and Handling
While this compound is a stable, non-radioactive isotopologue, it should be handled with the same precautions as its unlabeled counterpart, Disodium succinate. The primary hazards are related to physical contact and inhalation of dust particles.
1.1. Hazard Identification and Classification
Disodium succinate is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2] The toxicological properties have not been fully investigated, and it is recommended to handle the compound with care.[2][3]
1.2. Precautionary Measures and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautions should be taken:
-
Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended, especially when handling the powdered form, to minimize dust formation.[3][4]
-
Personal Protective Equipment:
1.3. First Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
-
After Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.[3][4]
1.4. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1]
1.5. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | ¹³C₂C₂H₄Na₂O₄ |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Note: The molecular weight will differ slightly from unlabeled disodium succinate due to the presence of the ¹³C isotopes.
Metabolic and Signaling Pathways
Succinate is a key intermediate in the Tricarboxylic Acid (TCA) cycle and has emerged as an important signaling molecule, particularly in the context of inflammation.[6][7][8]
2.1. Role in the TCA Cycle
Within the mitochondria, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[6][7][[“]] This reaction is a critical step in cellular respiration and ATP production.
2.2. Succinate as a Signaling Molecule
Under certain conditions, such as hypoxia or inflammation, succinate can accumulate in the cytoplasm and extracellular space.[6][7][8]
-
Intracellular Signaling: Elevated cytoplasmic succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7] HIF-1α is a transcription factor that upregulates genes involved in inflammatory responses.
-
Extracellular Signaling: Extracellular succinate can act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[6][8][10] Activation of SUCNR1 on immune cells can modulate their activity, contributing to inflammatory processes.[6][7]
Diagram of Succinate Signaling Pathways
Caption: Intracellular and extracellular signaling pathways of succinate.
Experimental Protocols
This compound is a valuable tool for metabolic flux analysis (MFA) to quantify the contribution of succinate to various metabolic pathways. Below is a generalized protocol for a cell culture-based experiment using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
3.1. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.
-
Media Exchange: Once cells reach the desired confluency, replace the standard medium with a medium containing a known concentration of this compound. The exact concentration and labeling duration will depend on the specific experimental goals.
-
Incubation: Incubate the cells under standard culture conditions for the predetermined labeling period.
3.2. Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold saline to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
3.3. Sample Preparation for GC-MS Analysis
-
Drying: Dry the metabolite extract completely, for example, using a vacuum concentrator.
-
Derivatization: Re-suspend the dried extract in a derivatization agent (e.g., MTBSTFA with 1% TBDMCS) to make the metabolites volatile for GC analysis. Incubate at an elevated temperature (e.g., 70-95°C) to ensure complete derivatization.[11]
-
Centrifugation: Centrifuge the derivatized sample to remove any precipitate.
-
Transfer: Transfer the supernatant to a GC-MS vial.
3.4. GC-MS Analysis
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Separate the metabolites on a suitable GC column.
-
Detection: Analyze the eluting compounds by mass spectrometry to determine the mass isotopomer distribution of succinate and other related metabolites.
Experimental Workflow Diagram
Caption: A typical experimental workflow for 13C metabolic flux analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the safety and toxicology of Disodium succinate.
Table 1: Toxicological Data for Disodium Succinate
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [12] |
| Skin Corrosion/Irritation | - | - | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | - | - | Category 2 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | - | - | Category 3 (Respiratory system) | [1][2] |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust. |
| Precautionary | P280 | Wear protective gloves/eye protection. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This technical guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the specific Safety Data Sheet provided by the supplier and relevant literature for their particular experimental setup.
References
- 1. fishersci.com [fishersci.com]
- 2. media.laballey.com [media.laballey.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Technical Guide to Disodium Succinate-13C2: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Disodium succinate-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its commercial availability, purity specifications from various suppliers, and comprehensive experimental protocols for its application in tracer studies, metabolic flux analysis, and analytical quantification.
Commercial Suppliers and Purity
This compound is available from a select number of specialized chemical suppliers. The purity of these compounds is critical for accurate and reproducible experimental results. Below is a summary of commercially available this compound and related labeled compounds, with their stated purity levels.
| Supplier | Compound Name | Catalog Number | Purity Specifications | Isotopic Enrichment | Notes |
| MedchemExpress | This compound | HY-W015410S | 99.3% (by HPLC)[1] | 99.5%[1] | Certificate of Analysis available.[1] |
| Sigma-Aldrich | Succinic acid-1,4-13C2 | 79864-95-2 | 99% (Chemical Purity) | 99 atom % 13C | Acid form, not the disodium salt. |
| Toronto Research Chemicals | Succinic Acid-1,4-13C2 | - | High purity | - | Supplier of various labeled compounds.[2][3][4][5][6] |
| IsoSciences | - | - | High purity | - | Specializes in custom synthesis of stable isotope-labeled compounds.[7][8] |
| Omicron Biochemicals, Inc. | - | - | High purity | - | Specializes in uniformly 13C-labeled saccharides and derivatives.[9][10][11][12] |
| C/D/N Isotopes Inc. | - | - | High purity | - | Offers a wide range of deuterated and carbon-13 labeled compounds.[13] |
Experimental Protocols
The utilization of this compound in research necessitates robust and well-defined experimental protocols. Below are detailed methodologies for key applications of this labeled compound.
Metabolic Flux Analysis (MFA) using 13C-Labeled Succinate
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system.[14][15][16][17] 13C-labeled substrates, such as this compound, are used to trace the flow of carbon through metabolic pathways.
Objective: To determine the intracellular fluxes of central carbon metabolism in mammalian cells.
Methodology:
-
Cell Culture and Labeling:
-
Culture mammalian cells of interest to mid-exponential phase in standard culture medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound. The unlabeled succinate should be replaced with the labeled form.
-
Incubate the cells for a sufficient period to achieve isotopic steady-state. This duration should be determined empirically for the specific cell line and experimental conditions.[18]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the extract. Centrifuge to pellet cell debris.
-
Dry the supernatant (metabolite extract) under a stream of nitrogen or using a vacuum concentrator.
-
-
Analytical Quantification (LC-MS/MS):
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the metabolites using liquid chromatography. A C18 column is commonly used for the separation of organic acids like succinate.[19][20]
-
Detect and quantify the mass isotopologues of succinate and other downstream metabolites using tandem mass spectrometry (MS/MS).[19][20][21][22][23]
-
The mass shift of +2 amu will be indicative of the incorporation of the two 13C atoms from this compound.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
The software will then calculate the best-fit metabolic fluxes that explain the observed labeling patterns.
-
Quantification of Succinate Concentration by Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological samples. This compound can be used as an internal standard for the precise measurement of endogenous succinate levels.
Objective: To accurately quantify the concentration of succinate in biological samples (e.g., cell extracts, plasma, tissue homogenates).
Methodology:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration. This will serve as the internal standard.
-
Perform metabolite extraction as described in the MFA protocol (Section 2.1.2).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS as described in the MFA protocol (Section 2.1.3).
-
Monitor the transitions for both unlabeled succinate (endogenous) and the 13C2-labeled succinate (internal standard).
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous succinate to the peak area of the 13C2-labeled succinate internal standard.
-
Generate a standard curve using known concentrations of unlabeled succinate spiked with the same fixed amount of the internal standard.
-
Determine the concentration of endogenous succinate in the samples by interpolating their peak area ratios on the standard curve.
-
13C NMR Spectroscopy for Metabolic Pathway Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the fate of 13C labels in intact cells or cell extracts, providing detailed information about metabolic pathways and the positional incorporation of the label.[24][25][26][27][28]
Objective: To trace the metabolic fate of the carbon backbone of succinate within cellular metabolism.
Methodology:
-
Cell Labeling and Extraction:
-
Label the cells with this compound as described in the MFA protocol (Section 2.1.1).
-
Extract the metabolites as described in the MFA protocol (Section 2.1.2). For NMR analysis of intact cells, a perfusion system can be used.
-
-
NMR Spectroscopy:
-
Dissolve the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) for NMR analysis.
-
Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts and coupling patterns in the 13C spectra will reveal the identity and the specific positions of the 13C label in the downstream metabolites.
-
-
Data Interpretation:
-
Assign the resonances in the 13C NMR spectra to specific carbon atoms of metabolites based on comparison with reference spectra and databases.
-
The presence of 13C label in metabolites such as malate, fumarate, aspartate, and glutamate will indicate the activity of the TCA cycle and connected pathways.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound.
Caption: Experimental workflow for utilizing this compound.
Caption: Tracing of 13C label from Succinate-13C2 through the TCA cycle.
Caption: Relationship between suppliers and purity specifications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmaceutical - ACI Sciences [acisciences.com]
- 3. LGC Group [www2.lgcgroup.com]
- 4. Toronto Research Chemicals 5MG Succinic Acid-1 4-13C2, Quantity: 5mg | Fisher Scientific [fishersci.fi]
- 5. chromspec.com [chromspec.com]
- 6. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 7. IsoSciences | Entegris [entegris.com]
- 8. lifesciences.entegris.com [lifesciences.entegris.com]
- 9. omicronbio.com [omicronbio.com]
- 10. omicronbio.com [omicronbio.com]
- 11. Omicron Biochemicals, Inc. - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 12. omicronbio.com [omicronbio.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 16. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 25. A 13C NMR study of the application of [U-13C]succinate for metabolic investigations in rabbit renal proximal convoluted tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Succinic acid(110-15-6) 13C NMR spectrum [chemicalbook.com]
- 27. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]
- 28. go.drugbank.com [go.drugbank.com]
Differentiating Endogenous and Exogenous Succinate Pools: A Technical Guide
Executive Summary: Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its metabolic role to become a critical signaling molecule in various physiological and pathological states. A fundamental challenge for researchers is distinguishing the effects of intracellularly produced (endogenous) succinate from those of succinate taken up from the extracellular environment (exogenous). This guide provides an in-depth overview of the distinct roles of these two succinate pools, details the experimental methodologies required to differentiate them, and presents the signaling pathways they govern. The primary method for this differentiation, stable isotope-resolved metabolomics, is detailed herein, offering a robust framework for researchers in immunology, oncology, and metabolic diseases to precisely dissect the contributions of each succinate pool.
The Two Faces of Succinate: Endogenous vs. Exogenous Pools
Succinate's function is intrinsically linked to its location. The distinction between the endogenous pool, generated within the cell, and the exogenous pool, originating from the extracellular milieu, is crucial for understanding its diverse biological impacts.
Endogenous Succinate Production
The primary source of endogenous succinate is the mitochondrial TCA cycle, where it is synthesized from succinyl-CoA.[1] However, under specific conditions such as hypoxia or inflammation, succinate can accumulate through alternative pathways, including the reverse activity of succinate dehydrogenase (SDH), the purine nucleotide cycle, and glutamine-dependent anaplerosis.[1][2] This mitochondrial succinate can be exported to the cytosol via the dicarboxylate carrier (SLC25A10), where it can exert its signaling functions.[3]
Exogenous Succinate Sources and Uptake
The extracellular space contains a distinct pool of succinate, which can originate from neighboring cells, particularly under ischemic or inflammatory conditions, or from the gut microbiota.[4][5] For cells to respond to or metabolize this exogenous succinate, it must be transported across the plasma membrane. This uptake is primarily mediated by monocarboxylate transporters (MCTs), such as MCT1, and sodium-dependent dicarboxylate transporters from the SLC13 family.[1][6][7][8] Once inside the cell, exogenous succinate can supplement the intracellular pool and be metabolized or participate in signaling.
Differential Signaling Pathways
The distinct localization of succinate pools dictates the signaling pathways they activate. Endogenous succinate primarily acts as an intracellular metabolic signal, while exogenous succinate functions as an extracellular ligand for a specific receptor.
Intracellular Signaling: The Endogenous Effect
When endogenous succinate accumulates in the cytosol, particularly during hypoxia or inflammation, it acts as a potent signaling molecule. Its primary intracellular role is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][9] This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the subsequent transcription of pro-inflammatory and metabolic genes.[1][10] Additionally, high levels of mitochondrial succinate can drive reverse electron transport (RET) at complex I, leading to the production of reactive oxygen species (ROS), which further stabilizes HIF-1α.[1][5] Accumulated succinate also promotes protein succinylation, a post-translational modification that can alter the function of metabolic enzymes.[1][4]
Extracellular Signaling: The Exogenous Effect
Exogenous succinate acts as a hormone-like signaling molecule by binding to and activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[4][11] This receptor is expressed on the plasma membrane of various cell types, including immune cells, adipocytes, and renal cells.[1][12] SUCNR1 activation triggers downstream signaling cascades through two main G protein families: Gq and Gi.[13][14] The Gq pathway leads to intracellular calcium mobilization and activation of protein kinase C (PKC), while the Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] This signaling can modulate a range of cellular functions, from promoting inflammation and immune cell maturation to regulating blood pressure and lipolysis.[1][12]
Methodologies for Differentiating Succinate Pools
Distinguishing the metabolic fate and signaling impact of endogenous versus exogenous succinate requires specialized techniques. Stable isotope tracing is the definitive method for this purpose.
The Gold Standard: Stable Isotope-Resolved Metabolomics (SIRM)
SIRM is a powerful technique that uses nutrients enriched with stable isotopes (e.g., ¹³C, ¹⁵N) as metabolic tracers.[15] To differentiate succinate pools, cells or organisms are supplied with uniformly labeled ¹³C-succinate ([U-¹³C]-succinate) in the extracellular medium. This labeled exogenous succinate can be tracked as it is transported into the cell and metabolized. Mass spectrometry is then used to distinguish the labeled (exogenous) succinate and its downstream metabolites from their unlabeled (endogenous) counterparts.[15][16][17] This approach allows for the precise quantification of succinate uptake, its contribution to the TCA cycle, and its role in other metabolic pathways, providing a clear picture of the distinct roles of each pool.[18]
Experimental Protocol: Stable Isotope Tracing of Exogenous Succinate
The following is a generalized protocol for a SIRM experiment designed to trace exogenous succinate.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
The day before the experiment, replace the medium with a medium containing the standard, unlabeled concentration of succinate to allow for metabolic adaptation.
-
Apply any experimental treatments (e.g., hypoxia, inflammatory stimuli) for the desired duration.
2. Tracer Incubation:
-
Remove the adaptation medium and wash cells with a substrate-free medium (e.g., PBS).
-
Introduce the labeling medium, which is identical to the standard medium but with unlabeled succinate replaced by a known concentration of [U-¹³C]-succinate.
-
Incubate for a specific time course. The duration depends on the pathway of interest; for TCA cycle intermediates, isotopic steady state is often reached within a few hours.[15][17]
3. Metabolite Quenching and Extraction:
-
To halt all enzymatic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution (e.g., -80°C 80% methanol).
-
Scrape the cells in the quenching solution and collect the cell lysate.
-
Separate the polar metabolites (which include succinate) from lipids and proteins through centrifugation.
-
Collect the supernatant containing the metabolites and dry it down (e.g., using a vacuum concentrator).
4. LC-MS/MS or GC-MS Analysis:
-
Reconstitute the dried metabolite extract in an appropriate solvent.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The chromatography step separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of each compound.
-
The mass difference between labeled ([U-¹³C]-succinate, M+4) and unlabeled (M+0) succinate allows for their distinct quantification. The labeling patterns in downstream metabolites (e.g., M+4 fumarate, M+4 malate) reveal the metabolic fate of the exogenous succinate.
Quantitative Analysis and Data
Quantitative data is essential for understanding the relative contributions of each succinate pool. The tables below summarize key parameters related to succinate signaling and concentration.
Table 1: Succinate Concentrations Under Different Metabolic Conditions This table illustrates how substrate availability can alter the balance between intracellular and extracellular succinate pools. Data is derived from studies on HEK293-T cells.[13]
| Energy Substrate | Intracellular Succinate (Relative Peak Area) | Extracellular Succinate (Relative Peak Area) | Implication |
| Glucose (Glc) | Higher | Lower | Favors intracellular accumulation |
| Glutamine (Gln) | Lower | Higher | Promotes succinate release |
Table 2: Potency of Agonists at the SUCNR1 Receptor This table shows the half-maximal effective concentration (EC₅₀) for succinate and other compounds that activate SUCNR1, indicating the concentration required to elicit a half-maximal response. Lower values indicate higher potency.
| Agonist | Reported EC₅₀ Range (µM) | Ligand Type | Reference(s) |
| Succinate | 20 - 50 | Endogenous | [12] |
| Maleate | ~100 - 500 (5-10x lower potency) | Analogue | [12] |
| cis-Epoxysuccinate (cESA) | Higher potency than succinate | Synthetic Agonist | [13][19] |
Conclusion and Future Directions
The differentiation between endogenous and exogenous succinate pools is not merely an academic exercise; it is fundamental to deciphering the complex roles of this metabolite in health and disease. Endogenous succinate acts as a critical intracellular sensor of metabolic stress, directly linking mitochondrial function to gene expression via HIF-1α. In contrast, exogenous succinate functions as an extracellular alarm signal, activating the SUCNR1 receptor to orchestrate responses in surrounding tissues.
The methodologies outlined in this guide, particularly stable isotope-resolved metabolomics, provide the necessary tools to dissect these distinct functions. For drug development professionals, understanding which pool of succinate is driving a pathological process is paramount. Targeting succinate transporters like MCT1 could modulate the effects of exogenous succinate, while targeting enzymes in its endogenous production pathway could alleviate intracellular accumulation. As research continues, the precise quantification and functional analysis of these separate succinate pools will undoubtedly unveil new therapeutic targets for a host of metabolic and inflammatory disorders.
References
- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why succinate? Physiological regulation by a mitochondrial coenzyme Q sentinel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 5. researchgate.net [researchgate.net]
- 6. Monocarboxylate transporters facilitate succinate uptake into brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Succinate in innate immunity: linking metabolic reprogramming to immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 13. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Disodium succinate-13C2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium succinate-13C2 is a stable isotope-labeled form of succinate, a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. In cell culture applications, it serves as a powerful tool for tracing the metabolic fate of succinate and understanding the dynamics of the TCA cycle and related pathways. By introducing this compound into the cell culture medium, researchers can monitor the incorporation of the 13C label into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic fluxes, providing insights into cellular bioenergetics, biosynthetic pathways, and the metabolic reprogramming that occurs in various physiological and pathological states, including cancer.
These application notes provide a detailed protocol for the use of this compound in cell culture, guidance on data analysis, and examples of its application in metabolic research.
Data Presentation
The following table summarizes hypothetical quantitative data from a time-course experiment where a cancer cell line was cultured in the presence of this compound. The data represents the percentage of the metabolite pool that is labeled with 13C (M+2 isotopologue) at different time points, as would be determined by mass spectrometry.
| Metabolite | 2 hours | 6 hours | 12 hours | 24 hours |
| Succinate | 95% | 98% | 99% | 99% |
| Fumarate | 60% | 85% | 95% | 98% |
| Malate | 45% | 75% | 90% | 95% |
| Aspartate | 30% | 60% | 80% | 90% |
| Citrate | 15% | 40% | 65% | 80% |
| Glutamate | 10% | 30% | 55% | 75% |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Cells with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound to trace its metabolism through the TCA cycle.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (sterile solution)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
-
Methanol, ice-cold (-80°C)
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Culture cells in complete medium until they reach the desired confluency (typically 70-80%).
-
Trypsinize the cells, count them, and seed them into new culture plates at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and grow for 24 hours.
-
-
Preparation of Labeling Medium:
-
Prepare fresh cell culture medium. The concentration of this compound to be added can vary depending on the cell type and experimental goals, but a starting concentration of 1-5 mM is common.
-
To prepare a 1 mM labeling medium, add the appropriate volume of a sterile stock solution of this compound to the base medium. Ensure the final medium contains all other necessary supplements like FBS and antibiotics.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled succinate.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for the desired period. For time-course experiments, have separate plates for each time point (e.g., 0, 2, 6, 12, 24 hours). Isotopic steady state for TCA cycle intermediates is typically reached within a few hours.[1]
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a sufficient volume of ice-cold (-80°C) 80% methanol to the plate to cover the cells.
-
Place the plate on dry ice for 10 minutes to ensure complete and rapid quenching of metabolism.
-
Scrape the cells from the plate using a cell scraper and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
Store the metabolite extracts at -80°C until analysis by MS or NMR.
-
Mandatory Visualization
Caption: A streamlined workflow for stable isotope tracing experiments using this compound in cell culture.
References
Application Notes: Unraveling Cancer Metabolism with Disodium Succinate-¹³C₂
Application of 13C succinate in mitochondrial function assays.
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in mitochondrial bioenergetics. It is oxidized by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC), directly linking the TCA cycle to oxidative phosphorylation. The use of stable isotope-labeled succinate, particularly 13C-succinate, has become a powerful tool for elucidating mitochondrial function and dysfunction in various physiological and pathological states. By tracing the metabolic fate of 13C-labeled succinate, researchers can gain detailed insights into TCA cycle flux, substrate utilization, and the integrity of the electron transport chain. These assays are critical for basic research, drug discovery, and the development of diagnostics for mitochondrial-related diseases.
Recent studies have highlighted that succinate is not just a metabolic intermediate but also a signaling molecule that can influence cellular processes like inflammation and hypoxic responses.[1][2] Disruptions in succinate metabolism have been implicated in a range of diseases, including cancer, inflammatory disorders, and ischemia-reperfusion injury.[3] Therefore, assays utilizing 13C-succinate are invaluable for understanding the multifaceted roles of this metabolite.
This document provides detailed application notes and protocols for the use of 13C-succinate in mitochondrial function assays, intended for researchers, scientists, and drug development professionals.
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of 13C from labeled succinate into downstream TCA cycle intermediates such as fumarate, malate, and citrate allows for the quantification of metabolic flux through specific enzymatic steps.[4][5]
-
Assessment of Succinate Dehydrogenase (SDH/Complex II) Activity: Measuring the rate of 13C-succinate oxidation provides a direct assessment of SDH function.[6][7] This is crucial for identifying mitochondrial dysfunction in various diseases.
-
Investigation of Substrate Preference: By providing 13C-succinate in combination with other labeled or unlabeled substrates (e.g., glucose, fatty acids, glutamine), researchers can determine the relative contribution of each substrate to mitochondrial respiration.[8][9]
-
Elucidation of Signaling Pathways: 13C-succinate can be used to study how succinate accumulation, under conditions like hypoxia or SDH inhibition, leads to downstream signaling events such as the stabilization of hypoxia-inducible factor-1α (HIF-1α).[1][10]
-
In Vivo Metabolic Studies: Administration of 13C-succinate to animal models allows for the investigation of whole-body and tissue-specific succinate metabolism and its role in systemic physiology.[11][12]
Data Presentation
The following tables summarize quantitative data from representative studies utilizing 13C-succinate to assess mitochondrial function.
Table 1: Metabolic Flux from 13C4-Succinate in RPE-Choroid Tissue [4]
| Metabolite | 13C Labeling (m+4) in Tissue (%) | 13C Labeling (m+4) in Medium (%) |
| Fumarate | 17.2 ± 0.8 | Present (not quantified) |
| Malate | 52.0 ± 4.1 | Present (not quantified) |
Data represents the percentage of the total pool of each metabolite that is labeled with four 13C atoms after a 10-minute incubation with 1 mM 13C4-succinate.
Table 2: Oxygen Consumption Rate (OCR) in RPE-Choroid Fueled by Different Substrates [4]
| Substrate(s) | OCR (pmol O2/min/RPE-choroid) |
| 5 mM Glucose | ~100 |
| 5 mM Glucose + 1 mM Succinate | ~400 |
| 5 mM Glucose + 1 mM Pyruvate + 1 mM Malate | ~150 |
This table illustrates the potent stimulation of oxygen consumption by succinate compared to other mitochondrial substrates.
Experimental Protocols
Protocol 1: 13C-Succinate Tracing in Isolated Mitochondria
This protocol outlines the general steps for assessing succinate metabolism in isolated mitochondria using 13C-labeled succinate.
1. Isolation of Mitochondria:
- Isolate mitochondria from tissues (e.g., heart, liver, muscle) or cultured cells using differential centrifugation.[13][14] A typical procedure involves homogenization of the tissue in an ice-cold isolation buffer, followed by a series of centrifugation steps to pellet and wash the mitochondria.
2. Respiration Assay:
- Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure oxygen consumption.[15]
- Suspend the isolated mitochondria in a respiration medium (e.g., MiR05).[15]
- Add 13C-succinate (e.g., uniformly labeled 13C4-succinate) at a desired final concentration (e.g., 1-10 mM).[4][16]
- Optionally, add other substrates or inhibitors to investigate specific aspects of mitochondrial function. For example, rotenone can be added to inhibit Complex I and isolate Complex II-dependent respiration.[17]
- Record the oxygen consumption rate.
3. Metabolite Extraction and Analysis:
- At desired time points, quench the reaction by adding a cold extraction solvent (e.g., 80% methanol).
- Centrifuge to pellet the mitochondrial protein and collect the supernatant containing the metabolites.
- Analyze the isotopic enrichment of TCA cycle intermediates in the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][18]
Protocol 2: 13C-Succinate Metabolic Flux Analysis in Cultured Cells
This protocol describes how to trace the metabolism of 13C-succinate in adherent cell cultures.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Replace the standard medium with a labeling medium containing 13C-succinate (e.g., 1 mM 13C4-succinate).[4] The labeling medium should be otherwise identical to the standard growth medium or a minimal essential medium depending on the experimental goals.
- Incubate the cells for a defined period (e.g., from minutes to hours) to allow for the uptake and metabolism of the labeled succinate.[4]
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
- Add a cold extraction solvent (e.g., ice-cold 80% methanol) to the culture dish to lyse the cells and precipitate proteins.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and protein.
3. Sample Analysis:
- Collect the supernatant containing the extracted metabolites.
- Analyze the 13C labeling patterns of TCA cycle intermediates using GC-MS or LC-MS to determine the extent of succinate metabolism and its contribution to the TCA cycle.[19][20]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate metabolism in the retinal pigment epithelium uncouples respiration from ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Why succinate? Physiological regulation by a mitochondrial coenzyme Q sentinel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Translational Application of Measuring Mitochondrial Functions in Blood Cells Obtained from Patients with Acute Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A robust method for assessing mitochondrial function in healthy and diseased frozen cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Metabolic Pathways with Stable Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a critical component of many physiological and pathological processes, including cancer, metabolic disorders, and the cellular response to therapeutics.[1] Understanding and quantifying the flow of molecules through metabolic pathways, known as metabolic flux, provides a functional readout of the cellular state that cannot be obtained from static metabolite measurements alone.[2][3] Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become the gold standard for elucidating and quantifying metabolic pathway activity.[4][5]
This document provides a detailed overview of the principles, applications, and protocols for quantifying metabolic pathways using stable isotope tracers, with a particular focus on ¹³C-based metabolic flux analysis (¹³C-MFA).
Principles of Stable Isotope Tracing
Stable isotope tracing involves introducing a substrate enriched with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[6] These labeled substrates, or tracers, are metabolized by the cells, and the heavy isotopes are incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry, it is possible to trace the path of the labeled atoms through the metabolic network.[2][7]
The pattern of isotope incorporation, or the mass isotopomer distribution (MID), provides quantitative information about the relative contributions of different pathways to the production of a given metabolite.[3][8] This data, when integrated with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[9]
Applications in Research and Drug Development
Stable isotope tracing is a versatile technique with broad applications:
-
Elucidating Metabolic Networks: Tracing the flow of labeled atoms can help to identify active metabolic pathways, discover novel pathways, and understand how different pathways are interconnected.[10][11]
-
Identifying Drug Targets: By revealing metabolic vulnerabilities in diseased cells, stable isotope tracing can help to identify new targets for therapeutic intervention.[12][13]
-
Pharmacodynamics and Drug Efficacy: This technique can be used to assess how a drug modulates metabolic activity, providing insights into its mechanism of action and efficacy.[14][15]
-
ADME Studies: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[12][14]
-
Biomarker Discovery: Altered metabolic fluxes can serve as biomarkers for disease diagnosis, prognosis, or response to treatment.[12]
-
Metabolic Engineering: Quantifying metabolic fluxes is essential for optimizing the production of desired compounds in microbial and mammalian cell cultures.[16]
Experimental Workflow
A typical stable isotope tracing experiment involves several key steps: experimental design, isotope labeling, sample preparation, mass spectrometry analysis, and data analysis.[17]
Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is a generalized procedure for labeling adherent mammalian cells with a ¹³C-labeled substrate.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium
-
Isotope-free growth medium (dialyzed serum recommended)
-
¹³C-labeled tracer (e.g., [U-¹³C]-glucose)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of the experiment.
-
Incubation: Incubate the cells in complete growth medium for 24-48 hours to allow for attachment and recovery.
-
Medium Exchange: Aspirate the complete growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed isotope-free growth medium supplemented with the ¹³C-labeled tracer to the cells. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to reach an isotopic steady state. This time can range from a few hours to over 24 hours, depending on the metabolic pathway and cell type. It is recommended to perform a time-course experiment to determine the optimal labeling duration.
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
Materials:
-
Cold quenching solution (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge (refrigerated)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate.
-
Cell Lysis: Place the plate on a bed of dry ice and use a cell scraper to detach the cells.
-
Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
This is a general overview. Specific parameters will depend on the instrument and analytical goals.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[18]
Procedure:
-
Sample Preparation: The extracted metabolites may require further processing, such as derivatization for GC-MS analysis.[18]
-
Chromatographic Separation: Inject the sample onto the LC or GC column to separate the metabolites based on their physicochemical properties.
-
Mass Spectrometry Detection: The separated metabolites are ionized and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.[19]
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of each metabolite, allowing for the determination of the mass isotopomer distribution.
Data Presentation and Analysis
The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for all measured metabolites. This data is then corrected for the natural abundance of stable isotopes.
Example Data: Fractional Enrichment of Glycolytic Intermediates
The following table shows hypothetical fractional enrichment data for key metabolites in the glycolytic pathway after labeling with [U-¹³C]-glucose. M+n represents the isotopologue with 'n' ¹³C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-phosphate | 0.05 | 0.01 | 0.01 | 0.02 | 0.01 | 0.05 | 0.85 |
| Fructose-1,6-bisphosphate | 0.06 | 0.01 | 0.01 | 0.02 | 0.01 | 0.04 | 0.85 |
| Dihydroxyacetone phosphate | 0.10 | 0.02 | 0.03 | 0.85 | - | - | - |
| Glyceraldehyde-3-phosphate | 0.12 | 0.02 | 0.04 | 0.82 | - | - | - |
| Pyruvate | 0.20 | 0.03 | 0.05 | 0.72 | - | - | - |
| Lactate | 0.25 | 0.04 | 0.06 | 0.65 | - | - | - |
Metabolic Flux Analysis (MFA)
The corrected mass isotopomer distributions are then used as input for computational models to estimate metabolic fluxes.[3] This typically involves the use of specialized software that fits the experimental data to a stoichiometric model of the metabolic network.
Example Flux Data: Central Carbon Metabolism
The table below presents hypothetical flux values for central carbon metabolism in a cancer cell line, normalized to the glucose uptake rate.
| Reaction | Flux (relative to Glucose uptake) |
| Glucose uptake | 100 |
| Glycolysis (Glucose -> Pyruvate) | 180 |
| Lactate secretion | 160 |
| Pentose Phosphate Pathway | 15 |
| TCA Cycle (Pyruvate -> Acetyl-CoA) | 20 |
| Anaplerosis (Glutamine -> α-KG) | 40 |
Central Carbon Metabolism Pathways
The following diagram illustrates the major pathways of central carbon metabolism that are commonly investigated using stable isotope tracers.
References
- 1. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 9. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metsol.com [metsol.com]
- 15. researchgate.net [researchgate.net]
- 16. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hyperpolarized 13C-Succinate for Real-Time Metabolic Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hyperpolarized 13C-succinate in real-time metabolic imaging. This technique offers a powerful tool to non-invasively probe the tricarboxylic acid (TCA) cycle and associated metabolic pathways in vivo, with significant potential for advancing research in oncology, neurology, and cardiology.
Introduction
Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is a rapidly advancing imaging modality that enables the real-time, non-invasive investigation of cellular metabolism.[1][2] By increasing the nuclear spin polarization of a 13C-labeled substrate by over 10,000-fold, this technique overcomes the inherent low sensitivity of conventional 13C MRS.[1][3] Hyperpolarized [1-13C]-succinate, an intermediate of the TCA cycle, serves as a valuable probe for assessing mitochondrial function and cellular respiration. Following intravenous injection, the metabolic fate of hyperpolarized 13C-succinate can be tracked in real-time as it is converted to other TCA cycle intermediates, such as fumarate and malate, providing a dynamic window into cellular bioenergetics.
Data Presentation
Quantitative Data for Hyperpolarized 13C-Succinate
The following tables summarize key quantitative parameters associated with hyperpolarized 13C-succinate experiments.
| Parameter | Value | Conditions | Reference |
| T1 Relaxation Time of [1-13C]succinate | |||
| 27 ± 3 s | In H₂O, pH 3, 4.7 T, 1-3 mM succinate, 2.5 mM catalyst | [4] | |
| 40 ± 2 s | In D₂O, pH 3, 4.7 T | [4] | |
| ~50 s | In D₂O, buffered to pH 7, 4.7 T | [4] | |
| 6 s | Incompletely controlled hydrogenation of 1-¹³C-ADC | [3] | |
| Polarization Levels (PASADENA) | |||
| 15.3 ± 1.9 % | In D₂O (N=16) | [4] | |
| 12.8 ± 3.1 % | In H₂O (N=12) | [4] | |
| 15-20 % | From 1-¹³C-fumaric acid-d₂ at pH 2.9 | [5] | |
| ~4400-fold signal enhancement | From 1-¹³C-ADC precursor at 4.7 T | [3] | |
| Precursor and Injection Concentrations | |||
| 1-5 mM | Substrate concentration for PASADENA | [5] | |
| 25 mM | Injected concentration of hyperpolarized succinate in rats | [3] | |
| 3.5 mM | Concentration of 1-¹³C-succinate-d₂ hyperpolarized at pH 2.9 | [5] |
Signaling and Experimental Workflow Visualizations
Metabolic Pathway of Succinate in the TCA Cycle
Caption: Metabolic pathway of succinate within the Tricarboxylic Acid (TCA) cycle.
Experimental Workflow for Hyperpolarized 13C-Succinate Imaging
Caption: General experimental workflow for in vivo metabolic imaging with hyperpolarized 13C-succinate.
Experimental Protocols
Protocol 1: PASADENA Hyperpolarization of [1-13C]succinate-d2 from [1-13C]fumaric acid-d2
This protocol is adapted from studies demonstrating high polarization levels for succinate.[5][6]
Materials:
-
[1-13C]fumaric acid-d2 (99% 13C, 96% d)
-
Rhodium norbornadiene bisphosphine catalyst
-
1,4-bis[(phenyl-3-propanesulfonate)phosphate]butane disodium salt
-
bis(norbornadiene)rhodium(I) tetrafluoroborate
-
Sodium phosphate buffer
-
Ultrapure water (degassed)
-
Parahydrogen gas (97% para)
-
PASADENA polarizer instrument
Procedure:
-
Catalyst Preparation:
-
Prepare a 2.5 mM solution of the rhodium catalyst in ultrapure water. This is achieved by using a 5% molar excess of the phosphine ligand relative to the rhodium precursor.
-
Ensure the catalyst solution is thoroughly degassed.
-
-
Precursor Solution Preparation:
-
Mix the degassed catalyst solution with [1-13C]fumaric acid-d2.
-
Acidify the solution with sodium phosphate buffer to a final pH of 2.9. The final buffer concentration should be 50 mM.
-
-
Hydrogenation and Hyperpolarization:
-
Transfer the precursor solution to the PASADENA polarizer reactor.
-
Heat the reactor to 62°C.
-
Spray the precursor solution into the reactor, which is pressurized to 10 bar with parahydrogen gas. The hydrogenation reaction occurs over approximately 4 seconds.
-
Apply 1H decoupling pulses for 4 seconds to preserve the spin order in the singlet state during the reaction.
-
-
Spin Order Transfer:
-
Transfer the spin order from the 1H nuclei to the 13C nucleus at a low magnetic field (e.g., 1.76 mT) using a heteronuclear pulse sequence. The pulse timing is determined by the J-couplings (2JCH ≈ -7.15 Hz, 3JCH ≈ 5.82 Hz, and 3JHH ≈ 7.41 Hz).
-
-
Product Delivery and Analysis:
-
The resulting hyperpolarized [1-13C]succinate-d2 solution is automatically delivered for immediate use.
-
A 13C hyperpolarization of 15-20% can be consistently achieved with this method.[5]
-
Protocol 2: In Vivo Metabolic Imaging in a Rat Model
This protocol is a generalized procedure based on published preclinical studies.[3][7]
Materials:
-
Hyperpolarized [1-13C]succinate solution (prepared as in Protocol 1 or via dDNP)
-
Anesthetic (e.g., isoflurane, ketamine-xylazine)
-
Saline solution
-
Animal monitoring equipment (respiration, temperature)
-
MRI scanner (e.g., 1.5T or 3T) equipped for 13C imaging
-
Dual-tuned 1H/13C RF coil
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with 1-3% isoflurane in oxygen).
-
Place a catheter in the tail vein for intravenous injection.
-
Position the animal within the dual-tuned RF coil in the MRI scanner.
-
Monitor the animal's vital signs throughout the experiment.
-
-
Anatomical Imaging:
-
Acquire high-resolution 1H anatomical images (e.g., T2-weighted fast spin-echo) to localize the region of interest.
-
-
Hyperpolarized 13C-Succinate Injection:
-
Inject a bolus of the hyperpolarized [1-13C]succinate solution (e.g., 2-3 mL of a ~25 mM solution) via the tail vein catheter.
-
-
Dynamic 13C MR Data Acquisition:
-
Begin dynamic 13C MR data acquisition immediately upon injection.
-
Use a fast imaging sequence such as 3D Fast Imaging Employing Steady-state Acquisition (FIESTA) or Chemical Shift Imaging (CSI).
-
Example 3D FIESTA parameters: TR/TE of 6.3/3.1 ms, sixteen 5 mm slices, 220 mm field-of-view (FOV), yielding an isotropic spatial resolution of 5 x 5 x 5 mm³.[3]
-
Acquire data for a duration sufficient to capture the conversion of succinate to its metabolic products (typically 60-120 seconds).
-
-
Data Processing and Analysis:
-
Reconstruct the dynamic 13C images.
-
Perform spectral analysis to separate the signals from [1-13C]succinate and its downstream metabolites (e.g., [1-13C]fumarate, [1-13C]malate).
-
Generate metabolic maps by integrating the signal intensity of each metabolite at each voxel.
-
Apply kinetic modeling to quantify the rates of metabolic conversion (e.g., the rate of succinate to fumarate conversion).
-
Protocol 3: General Protocol for Dissolution Dynamic Nuclear Polarization (dDNP)
This is a general protocol; specific parameters may need to be optimized for 13C-succinate.
Materials:
-
[1-13C]succinic acid
-
Trityl radical (e.g., OX063)
-
Glassing agent (if necessary)
-
Dissolution buffer (e.g., phosphate-buffered saline)
-
dDNP polarizer instrument (e.g., HyperSense)
Procedure:
-
Sample Preparation:
-
Prepare a solution of [1-13C]succinic acid with a trityl radical (typically 15 mM).
-
If succinic acid does not form a glass upon freezing, a glassing agent may be required.
-
Place the sample in a sample cup.
-
-
Polarization:
-
Load the sample into the dDNP polarizer.
-
Cool the sample to ~1.2 K in a high magnetic field (e.g., 3.35 T).
-
Apply microwave irradiation at a frequency specific to the trityl radical to transfer polarization from the electrons to the 13C nuclei. This process can take 1-2 hours.
-
-
Dissolution:
-
Rapidly dissolve the hyperpolarized solid sample with a bolus of superheated, pressurized dissolution buffer.
-
The dissolution process should be as rapid as possible to minimize T1 relaxation losses.
-
-
Quality Control and Injection:
-
The hyperpolarized solution is rapidly transferred, and the pH and temperature are adjusted to physiological levels.
-
The polarization level is measured.
-
The solution is then ready for immediate intravenous injection as described in Protocol 2.
-
Conclusion
Hyperpolarized 13C-succinate metabolic imaging is a promising technique for the non-invasive, real-time assessment of mitochondrial metabolism. The protocols and data presented here provide a foundation for researchers to implement this technology in their own studies. Further optimization of these protocols will continue to enhance the utility of hyperpolarized 13C-succinate as a powerful tool in biomedical research and drug development.
References
- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards hyperpolarized 13C-succinate imaging of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality assurance of PASADENA hyperpolarization for 13C biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PASADENA Hyperpolarization of Succinic Acid for MRI and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PASADENA hyperpolarization of succinic acid for MRI and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quenching and Extraction for ¹³C Succinate Analysis
Welcome to the technical support center for optimizing quenching and extraction for ¹³C succinate analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quenching and extraction of ¹³C succinate.
Q1: What is the primary goal of quenching in metabolomics?
The primary goal of quenching is to instantly and completely halt all enzymatic reactions within the cells.[1][2][3] This ensures that the measured intracellular metabolite concentrations, such as ¹³C succinate, accurately reflect their in vivo levels at the moment of sampling.[3] Ineffective quenching can lead to rapid degradation or alteration of metabolite pools, resulting in inaccurate data.
Q2: My ¹³C succinate recovery is low. What are the potential causes and solutions?
Low recovery of ¹³C succinate can stem from several factors during quenching and extraction. Here are some common causes and troubleshooting steps:
-
Metabolite Leakage During Quenching: Using a quenching solution that is not isotonic can cause cell membranes to rupture and leak intracellular metabolites.[2]
-
Solution: Employ a cold, isotonic quenching solution. For mammalian cells, a common choice is cold saline (0.9%). For microbial cultures, cold methanol solutions with varying concentrations (e.g., 60-80%) are often used, but the optimal concentration should be determined empirically to minimize leakage.[4]
-
-
Incomplete Cell Lysis and Extraction: The extraction solvent may not be effectively disrupting the cell membranes to release all intracellular content.
-
Solution: Ensure the chosen extraction solvent and method are appropriate for your cell type. A mixture of methanol, acetonitrile, and water is a common and effective solvent for extracting polar metabolites like succinate.[5] Mechanical disruption methods such as bead beating or sonication can be used in conjunction with solvent extraction to improve lysis efficiency, especially for organisms with tough cell walls like yeast.[6][7]
-
-
Degradation of Succinate: ¹³C succinate can be metabolized by remaining enzymatic activity if quenching is not rapid and complete.
-
Suboptimal Phase Separation: During liquid-liquid extraction, poor separation of the polar (containing succinate) and non-polar phases can lead to loss of the analyte.
-
Solution: Ensure complete phase separation by optimizing centrifugation time and temperature. The addition of chloroform can facilitate the separation of polar and non-polar metabolites.[10]
-
Q3: How do I choose the best quenching method for my specific cell type?
The ideal quenching method depends on the organism and the experimental setup. Here’s a general guide:
-
Suspension Cultures (e.g., bacteria, yeast, mammalian suspension cells):
-
Fast Filtration: This method involves rapidly filtering the cell culture to separate cells from the medium, followed by immediate washing and quenching of the filter in liquid nitrogen or a cold solvent.[8][11] This is often considered the gold standard as it minimizes metabolite leakage during the washing step.
-
Cold Methanol Slurry: Mixing the cell suspension directly with a very cold methanol solution (e.g., -40°C to -80°C) can be effective.[12][13] However, it's crucial to test for metabolite leakage into the supernatant.
-
-
Adherent Mammalian Cells:
-
Direct Quenching on the Plate: A common method is to rapidly aspirate the medium and add liquid nitrogen directly to the culture dish.[9] This provides instantaneous quenching. The cells can then be scraped and collected in a cold extraction solvent.
-
Cold Solvent Wash and Quenching: A quick wash with ice-cold saline or PBS before quenching with a cold solvent can help remove extracellular contaminants.[14] However, this step must be performed rapidly to prevent metabolite leakage.
-
Q4: Can I store my samples after quenching before proceeding with extraction?
Yes, if quenching is performed correctly, samples can often be stored. Quenching with liquid nitrogen and subsequent storage at -80°C is a reliable method to preserve the metabolome for an extended period.[9][15] This separates the time-sensitive quenching step from the more laborious extraction process.
Comparative Data on Quenching and Extraction Methods
The following tables summarize quantitative data from various studies to help you compare different protocols.
Table 1: Comparison of Quenching Methods on Metabolite Leakage
| Quenching Method | Organism | Key Finding | Reference |
| 60% Cold Methanol | Lactobacillus bulgaricus | Caused significant leakage of intracellular metabolites. | [4] |
| 80% Cold Methanol | Lactobacillus bulgaricus | Reduced metabolite leakage compared to 60% methanol. | [4] |
| 80% Cold Methanol/Glycerol | Lactobacillus bulgaricus | Showed lower leakage compared to methanol-water solutions. | [4] |
| Rapid Filtration + Liquid Nitrogen | Mammalian Cells | Minimal metabolite loss and high preservation of energy charge. | [11] |
| Liquid Nitrogen Direct Quench | Adherent Mammalian Cells | Effective for metabolic arrest with minimal metabolite loss when followed by extraction with 50% acetonitrile. | [14] |
Table 2: Comparison of Extraction Solvents for Metabolite Recovery
| Extraction Solvent | Organism/Cell Type | Key Finding | Reference |
| 80% Methanol (-80°C) | HeLa Cells | One of the tested methods for quantitative metabolome profiling. | [14] |
| Methanol/Chloroform/Water (1:1:1 v/v/v) | HeLa Cells | Evaluated for global metabolite profiling. | [14] |
| 50% Acetonitrile (0.5°C) | HeLa Cells | Found to be optimal for acquiring intracellular metabolites with high efficiency when combined with liquid nitrogen quenching. | [14] |
| 70% Ethanol (75°C) | HeLa Cells | Another method assessed in the systematic evaluation. | [14] |
| Boiling Ethanol (75%) | Penicillium chrysogenum | Used for extraction after quenching with cold methanol. | [16] |
| Methanol-Acetonitrile-Water | Microbial Cultures | A comprehensive method for extracting a broad range of metabolites. | [5] |
| 9:1 Methanol:Chloroform | Adherent Mammalian Cells | Provided superior performance over acetonitrile, ethanol, and methanol in terms of metabolite recovery and extract stability. | [9] |
Detailed Experimental Protocols
Here are detailed methodologies for key quenching and extraction experiments.
Protocol 1: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cultures
This protocol is adapted for microbial or mammalian suspension cells and is designed to minimize metabolite leakage.
Materials:
-
Vacuum filtration assembly with a filter holder
-
Nylon filters (0.2 µm pore size)
-
Forceps
-
5 mL conical tubes
-
Liquid nitrogen
-
Ice-cold 0.9% NaCl (for washing)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
Procedure:
-
Pre-assemble the filtration unit and have the liquid nitrogen and collection tubes ready.
-
Harvest a specific volume of cell culture (e.g., equivalent to 10 million mammalian cells or a specific OD for bacteria).[8]
-
Quickly dispense the cell suspension onto the nylon filter under vacuum.
-
Immediately wash the cells on the filter with a small volume of ice-cold 0.9% NaCl to remove extracellular media. Avoid excessive washing, as this can lead to metabolite leakage.[8]
-
Turn off the vacuum and, using pre-chilled forceps, quickly remove the filter.
-
Coil the filter and place it into a 5 mL conical tube.
-
Immediately submerge the sealed tube in liquid nitrogen to quench metabolism.[8]
-
Samples can be stored at -80°C or processed immediately for extraction.
-
For extraction, add the pre-chilled extraction solvent to the tube containing the filter and vortex vigorously.
-
Proceed with cell lysis (e.g., bead beating or sonication if necessary) and subsequent steps for metabolite analysis.
Protocol 2: Direct Liquid Nitrogen Quenching for Adherent Mammalian Cells
This protocol is suitable for adherent cells grown in culture dishes and allows for rapid inactivation of metabolism.
Materials:
-
Culture dishes with adherent cells
-
Liquid nitrogen
-
Cell scraper
-
Extraction Solvent: 50% Acetonitrile in water, pre-chilled to 0.5°C[14] or 9:1 Methanol:Chloroform, ice-cold.[9]
Procedure:
-
Remove the culture dish from the incubator.
-
Rapidly aspirate the culture medium completely.
-
Optional but recommended: Gently and quickly wash the cell monolayer with ice-cold PBS to remove residual medium.[14]
-
Immediately add liquid nitrogen directly to the dish to cover the cell layer, which will quench metabolism instantly.[9]
-
Allow the liquid nitrogen to evaporate in a fume hood.
-
Place the dish on ice and add the pre-chilled extraction solvent.
-
Use a cell scraper to scrape the cells from the bottom of the dish into the extraction solvent.
-
Collect the cell lysate into a microcentrifuge tube.
-
Proceed with centrifugation to pellet cell debris and collect the supernatant for analysis.
Visualizing Workflows and Pathways
The following diagrams illustrate key experimental workflows and logical relationships in ¹³C succinate analysis.
References
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular metabolomics extraction [protocols.io]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity of 13C Labeled Metabolites
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering low signal intensity with 13C labeled metabolites in both Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity in 13C NMR experiments?
Low signal intensity in 13C NMR can stem from several factors. The low natural abundance of 13C (~1.1%) and its smaller gyromagnetic ratio contribute to inherently lower sensitivity compared to 1H NMR.[1][2][3] Other common causes include low sample concentration, suboptimal acquisition parameters (e.g., insufficient number of scans, incorrect relaxation delays), and the absence of Nuclear Overhauser Effect (NOE) enhancement.[4][5] Quaternary carbons, lacking directly attached protons, often exhibit weaker signals due to longer relaxation times and the absence of NOE.[5]
Q2: Why am I observing weak signals for my 13C labeled metabolites in my LC-MS data?
In LC-MS, weak signal intensity can be attributed to a variety of factors throughout the experimental workflow. These include inefficient ionization in the MS source, ion suppression effects from the sample matrix or mobile phase additives, low metabolite abundance in the sample, and contamination within the LC-MS system.[6][7][8] Issues with the chromatography, such as poor peak shape or retention time shifts, can also lead to a dilution of the analyte concentration as it enters the mass spectrometer, resulting in a lower signal.[7] In tandem MS (MS/MS), incorrect precursor ion selection or suboptimal collision energy can lead to poor fragmentation and low product ion intensity.[7]
Q3: Can sample preparation affect the signal intensity of 13C labeled metabolites?
Absolutely. Proper sample preparation is critical for achieving good signal intensity. For NMR, it is crucial to ensure a sufficient concentration of the metabolite. A general guideline is that a higher concentration is better for 13C NMR due to its low sensitivity.[9] For LC-MS, the extraction method can significantly impact the final concentration and purity of the metabolites. Incomplete quenching of enzymatic activity during extraction can lead to metabolite degradation and lower signal.[10] Furthermore, the presence of salts or other contaminants from the sample matrix can cause ion suppression in the MS source.[7]
Q4: How does the choice of 13C tracer impact the expected signal intensity?
The choice and quality of the 13C tracer are important. While using a 13C labeled substrate increases the signal of the labeled metabolites compared to their natural abundance, the level of enrichment in the metabolites of interest depends on the metabolic flux through the pathway.[11][12][13] If the flux is low, the incorporation of 13C will be minimal, leading to a weak signal. The purity of the isotopic tracer is also a factor; however, for standard quality tracers, the impact of isotopic impurity on the final signal is generally marginal.[14]
Troubleshooting Guides
Low Signal Intensity in 13C NMR
If you are experiencing low signal intensity in your 13C NMR spectra, follow this troubleshooting workflow:
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. reddit.com [reddit.com]
- 6. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analytical Variability in 13C Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in their 13C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical variability in 13C tracer studies?
Analytical variability in 13C tracer studies can arise from multiple sources throughout the experimental workflow. These can be broadly categorized as:
-
Experimental Design and Execution:
-
Choice of Tracer: The selection of the 13C-labeled substrate significantly impacts the labeling patterns and the precision of flux estimations.[1][2] An inappropriate tracer may not adequately label the pathway of interest.
-
Isotopic and Metabolic Steady State: For steady-state analysis, it is crucial to ensure that the system has reached both metabolic and isotopic steady state.[3] Failure to do so can lead to misinterpretation of labeling data.
-
Sample Collection and Quenching: Inconsistent or slow quenching of metabolic activity during sample collection can alter metabolite levels and labeling patterns.
-
-
Sample Preparation:
-
Extraction Efficiency: Incomplete or variable extraction of metabolites from the biological matrix is a significant source of error.
-
Derivatization (for GC-MS): Incomplete or inconsistent derivatization can lead to poor chromatographic peak shapes and inaccurate quantification.[4] The derivatization process can also introduce natural isotopes, complicating data analysis.[5]
-
-
Analytical Instrumentation (MS and NMR):
-
Instrument Performance: Fluctuations in instrument sensitivity, mass accuracy, and resolution can introduce variability.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target metabolites, affecting quantification.[6]
-
Background Noise: High background noise in mass spectra can interfere with the detection and quantification of low-abundance isotopologues.[4]
-
-
Data Processing and Analysis:
-
Natural Isotope Abundance Correction: Incorrect correction for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O) in both the metabolites and derivatizing agents can lead to significant errors in calculated labeling enrichment.[3][5]
-
Peak Integration: Inaccurate or inconsistent peak integration can lead to errors in quantifying metabolite abundance and isotopologue distributions.
-
Metabolic Model: The accuracy of flux estimations in Metabolic Flux Analysis (MFA) is highly dependent on the completeness and correctness of the underlying metabolic network model.[7][8]
-
Q2: How do I choose the optimal 13C tracer for my experiment?
The choice of tracer is critical and depends on the specific metabolic pathways being investigated.[1] A well-chosen tracer will maximize the information obtained about the fluxes of interest.
-
For Glycolysis and the Pentose Phosphate Pathway (PPP): [1,2-13C2]glucose has been shown to provide precise estimates for fluxes in these pathways.[1][2] Other effective tracers include [2-13C]glucose and [3-13C]glucose.[1]
-
For the Tricarboxylic Acid (TCA) Cycle: [U-13C5]glutamine is often the preferred tracer for analyzing the TCA cycle.[1][2]
-
Parallel Labeling Experiments: Using multiple different tracers in parallel experiments can significantly improve the precision and resolution of flux estimations.[9] For example, combining data from [1,6-13C]glucose and [1,2-13C]glucose experiments can dramatically improve flux precision compared to using a single tracer mixture.[9]
Computational tools can also be used to simulate the labeling patterns resulting from different tracers, aiding in the selection of the most informative one for a given metabolic network.
Q3: What is the importance of correcting for natural isotope abundance?
Correcting for the natural abundance of stable isotopes is a critical step in processing data from 13C tracer studies.[3] All atoms have a natural distribution of stable isotopes (e.g., ~1.1% of carbon is 13C). This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite and must be mathematically removed to accurately determine the enrichment from the introduced 13C tracer.[5]
Failing to correct for natural abundance will lead to an overestimation of the mass isotopologues and incorrect calculation of fractional enrichment.[3] It's important to note that simply subtracting the MID of an unlabeled sample from the labeled sample is not a valid correction method.[3] Several software tools, such as IsoCorr, are available to perform this correction accurately.[10]
Troubleshooting Guides
Issue 1: High Variability Between Biological Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell seeding density, growth media composition, and incubation times across all replicates. Monitor cell growth and viability to ensure uniformity. |
| Variable Sample Quenching | Standardize the quenching procedure. Use a rapid method, such as plunging cell culture dishes into liquid nitrogen, to halt metabolic activity instantly and consistently. |
| Inconsistent Metabolite Extraction | Use a validated extraction protocol. Ensure the same volume of extraction solvent is used for each sample and that the extraction is performed for a consistent duration and at a consistent temperature. |
| Biological Heterogeneity | If inherent biological variability is high, consider increasing the number of biological replicates to improve statistical power. |
Issue 2: Poor Chromatographic Peak Shape or Resolution (GC-MS / LC-MS)
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization (GC-MS) | Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure samples are completely dry before adding derivatization reagents. |
| Column Overloading | Dilute the sample or inject a smaller volume. |
| Column Degradation | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Inappropriate Mobile Phase (LC-MS) | Optimize the mobile phase composition and gradient to improve separation of target metabolites. |
Issue 3: Inaccurate Mass Isotopomer Distributions (MIDs)
| Potential Cause | Troubleshooting Step |
| Incorrect Natural Abundance Correction | Use a validated software tool for natural abundance correction.[10] Ensure the correct chemical formulas for the metabolite and any derivatizing agents are used.[5] |
| Instrumental Instability | Perform regular calibration and tuning of the mass spectrometer to ensure high mass accuracy and resolution.[6] |
| Co-eluting Interferences | Improve chromatographic separation to resolve the metabolite of interest from interfering compounds. For high-resolution MS, ensure a narrow mass extraction window is used.[6] |
| System Not at Isotopic Steady State | If performing steady-state analysis, confirm that isotopic steady state has been reached by performing a time-course experiment and observing when the labeling of key metabolites becomes stable.[3] |
Quantitative Data Summary
Table 1: Comparison of Optimal 13C Tracers for Different Metabolic Pathways
| Metabolic Pathway | Recommended Single Tracer | Rationale |
| Glycolysis & Pentose Phosphate Pathway | [1,2-13C2]glucose | Provides the most precise flux estimates for these pathways.[1][2] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | Effectively labels TCA cycle intermediates.[1][2] |
Table 2: Impact of Parallel Labeling on Flux Precision
| Tracer Scheme | Relative Flux Precision Score Improvement |
| 80% [1-13C]glucose + 20% [U-13C]glucose (Standard Mixture) | Baseline |
| [1,6-13C]glucose and [1,2-13C]glucose (Parallel Labeling) | ~20-fold improvement |
| Data synthesized from Leighty and Antoniewicz (2013).[9] |
Experimental Protocols
Protocol 1: General Workflow for a 13C Tracer Experiment
This protocol outlines the key steps for a typical 13C tracer experiment in cell culture.
-
Cell Seeding and Growth:
-
Seed cells at a consistent density in replicate culture plates.
-
Grow cells in standard culture medium to the desired confluency (e.g., 60-80%).
-
-
Tracer Introduction:
-
Remove the standard medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed culture medium containing the 13C-labeled tracer.
-
Incubate for a predetermined time to allow for tracer incorporation and to reach isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Remove the tracer-containing medium.
-
Rapidly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.
-
Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation and complete extraction.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
For GC-MS analysis, perform derivatization to make the metabolites volatile.
-
For LC-MS analysis, reconstitute the dried extract in an appropriate solvent.
-
-
Instrumental Analysis and Data Acquisition:
-
Analyze the samples using GC-MS, LC-MS, or NMR.
-
Acquire data, ensuring to collect mass isotopomer distributions for the metabolites of interest.
-
-
Data Processing:
-
Perform peak integration and metabolite identification.
-
Correct the raw data for natural isotope abundance.[10]
-
Calculate fractional enrichment and analyze mass isotopomer distributions.
-
For MFA, use the corrected data as input for flux calculation software.
-
Visualizations
Caption: A generalized workflow for 13C tracer experiments.
Caption: A logical flow for troubleshooting sources of variability.
Caption: Simplified pathways of central carbon metabolism relevant to 13C tracing.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel strategies for validating metabolic network models using stable isotope tracers [udspace.udel.edu]
- 9. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 13C Succinate Peak Resolution in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 13C succinate during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for 13C succinate?
Poor peak resolution for 13C succinate, often observed as peak tailing, fronting, or broad peaks, can stem from several factors:
-
Inappropriate Mobile Phase pH: The ionization state of succinic acid is highly dependent on the mobile phase pH, which significantly impacts its retention and peak shape.
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can affect selectivity and resolution.
-
Inadequate Stationary Phase: The column chemistry may not be suitable for retaining and separating a polar compound like succinate.
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Extra-column Effects: Issues with tubing, connections, or the detector cell can cause band broadening.[2]
-
Column Degradation: Deterioration of the packed bed or a blocked frit can lead to poor peak shape.[2][3]
Q2: How does the isotopic label in 13C succinate affect its chromatographic behavior compared to unlabeled succinate?
In liquid chromatography, the isotopic label (13C) in succinate has a negligible effect on its retention time and peak shape compared to the unlabeled (12C) form. The chemical properties governing the separation, such as polarity and pKa, are virtually identical. Therefore, methods developed for unlabeled succinate are generally directly applicable to 13C succinate.
Q3: What are the recommended starting conditions for developing a separation method for 13C succinate?
For initial method development, a reversed-phase C18 column is a common starting point. A mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) at a low pH (around 2.5-3.5) and a polar organic solvent like acetonitrile or methanol is recommended. The low pH ensures that the succinate is in its protonated, less polar form, which enhances retention on a C18 column.[4][5]
Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for 13C succinate analysis?
Yes, HILIC is a suitable technique for separating polar compounds like succinate.[2][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This approach can provide good retention and alternative selectivity compared to reversed-phase chromatography.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing acidic compounds like succinate. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart to diagnose and resolve peak tailing.
Quantitative Data Summary: Impact of Mobile Phase pH on Succinate Retention
| Mobile Phase pH | Succinate Ionization State | Expected Retention on C18 | Expected Peak Shape |
| < 2.5 | Fully Protonated (Neutral) | Increased | Symmetrical |
| 2.5 - 5.5 | Partially Ionized | Decreasing | Potential Tailing |
| > 5.5 | Fully Ionized (Charged) | Minimal | Poor/Tailing |
This table summarizes the expected trend based on chromatographic principles. Actual retention times will vary based on specific experimental conditions.
Issue 2: Poor Resolution Between 13C Succinate and Other Components
When 13C succinate co-elutes with other analytes or matrix components, optimizing the selectivity of the chromatographic system is necessary.
Troubleshooting Workflow for Poor Resolution
Caption: A logical approach to enhancing separation selectivity.
Quantitative Data Summary: Effect of Chromatographic Parameters on Resolution
| Parameter Change | Effect on Retention Time | Effect on Selectivity | Effect on Efficiency | Overall Impact on Resolution |
| ↓ % Organic Solvent | Increase | May Change | Decrease | May Improve |
| ↑ Column Length | Increase | No Change | Increase | Improve |
| ↓ Particle Size | No Change | No Change | Increase | Improve |
| ↓ Flow Rate | Increase | May Improve | Increase | Improve |
| ↑ Temperature | Decrease | May Change | Increase | May Improve or Worsen |
This table provides a general guide to the impact of parameter adjustments on resolution.[7][8]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for 13C Succinate
This protocol provides a starting point for the analysis of 13C succinate using a standard C18 column.
Materials:
-
Column: C18 column suitable for aqueous mobile phases (e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standard: 13C Succinate of known concentration.
Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 13C succinate standard or sample in the sample diluent to a suitable concentration. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject an appropriate volume of the sample (e.g., 5-10 µL).
-
Chromatographic Conditions:
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS with appropriate settings for 13C succinate.
-
Protocol 2: HILIC Method for 13C Succinate
This protocol is an alternative for improved retention of the polar 13C succinate.
Materials:
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[2]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Standard: 13C Succinate of known concentration.
Instrumentation:
-
HPLC or UHPLC system with a Mass Spectrometry (MS) detector.
Procedure:
-
Mobile Phase Preparation: Prepare and degas the mobile phases.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.4 mL/min for at least 30 minutes.
-
Sample Preparation: Dissolve the 13C succinate standard or sample in the sample diluent. Ensure the final solvent composition is high in organic content to ensure good peak shape. Filter the sample.
-
Injection: Inject a small volume of the sample (e.g., 1-2 µL).
-
Chromatographic Conditions:
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12.1-17 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: MS with electrospray ionization (ESI) in negative mode. Monitor the appropriate m/z for 13C succinate.
-
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. sielc.com [sielc.com]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. biotage.com [biotage.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Validation & Comparative
Cross-Platform Validation of ¹³C Data: A Comparative Guide to NMR and MS Technologies
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for tracking ¹³C-labeled molecules is a critical decision. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate platform for your research needs.
The accurate quantification of ¹³C isotope incorporation into metabolites is fundamental to understanding cellular metabolism and the efficacy of therapeutic interventions. Both NMR and MS offer unique advantages and disadvantages in providing this information. This guide will delve into a head-to-head comparison of their performance, data output, and experimental workflows.
Quantitative Performance: A Side-by-Side Comparison
The choice between NMR and MS often hinges on the specific requirements of the study, such as the required sensitivity, the type of isotopomer information needed, and the sample complexity. The following table summarizes the key quantitative differences between the two platforms.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (micromolar to millimolar range)[1] | Higher (picomolar to femtomole range)[1] |
| Resolution | High spectral resolution, allowing for the distinction of isotopomers based on their position in a molecule.[2] | High mass resolution, enabling the separation of molecules with very similar mass-to-charge ratios. |
| Isotopomer Information | Provides detailed positional information (e.g., which carbon atom in a molecule is labeled).[3] | Primarily provides mass isotopomer distributions (i.e., the number of labeled atoms per molecule).[4] |
| Quantification | Inherently quantitative, providing direct measurement of signal intensity proportional to concentration.[1] | Relative quantification is straightforward; absolute quantification often requires stable isotope-labeled internal standards. |
| Sample Throughput | Generally lower due to longer acquisition times. | Higher, particularly when coupled with chromatography. |
| Sample Preparation | Minimal sample preparation is often required.[1] | Often requires derivatization and chromatographic separation prior to analysis. |
| Unlabeled Fraction | Calculates the unlabeled fraction by difference, which can sometimes lead to underestimation.[3][4] | Directly measures the M0 (unlabeled) peak.[3][4] |
Experimental Workflows: From Sample to Data
The experimental workflows for ¹³C analysis by NMR and MS differ significantly, particularly in the sample preparation and data acquisition stages.
Figure 1. Generalized experimental workflows for ¹³C data analysis using NMR and MS.
Key Differences in Data Output
A primary distinction between NMR and MS lies in the type of ¹³C isotopomer information they provide. NMR excels at determining the specific position of a ¹³C label within a molecule, while MS is highly effective at determining the overall number of ¹³C atoms in a molecule.
Figure 2. Comparison of the types of ¹³C isotopomer data generated by NMR and MS.
Experimental Protocols
Below are generalized, high-level protocols for the analysis of ¹³C-labeled metabolites using NMR and MS. For detailed, step-by-step instructions, it is recommended to consult specific literature relevant to the biological system and metabolites of interest.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Quench metabolic activity in the biological sample (e.g., cell culture, tissue) using a rapid method like cold methanol immersion.
-
Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Lyophilize the polar metabolite extract.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C spectra on a high-field NMR spectrometer. Common experiments include:
-
1D ¹³C NMR: Provides a direct spectrum of the ¹³C nuclei.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A more sensitive method that detects ¹³C nuclei through their attached protons.
-
-
Ensure a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify and assign metabolite signals based on their chemical shifts and coupling patterns, often with the aid of spectral databases.
-
Quantify the ¹³C enrichment at specific atomic positions by integrating the corresponding signals relative to the internal standard and the total metabolite pool.
-
¹³C Mass Spectrometry (GC-MS or LC-MS) Protocol
-
Sample Preparation:
-
Perform metabolic quenching and metabolite extraction as described for the NMR protocol.
-
For GC-MS: Derivatize the metabolites to increase their volatility and thermal stability. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
For LC-MS: Reconstitute the dried extract in a solvent compatible with the liquid chromatography system.
-
-
Chromatography and Mass Spectrometry:
-
Inject the prepared sample into a gas chromatograph (GC) or liquid chromatograph (LC) system to separate the individual metabolites.
-
The eluting metabolites are introduced into the mass spectrometer.
-
The mass spectrometer ionizes the metabolites and separates the ions based on their mass-to-charge ratio (m/z).
-
Acquire mass spectra for each eluting metabolite, capturing the distribution of mass isotopomers (M+0, M+1, M+2, etc.).
-
-
Data Analysis:
-
Process the raw data to identify chromatographic peaks and extract the mass spectra for each metabolite.
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Conclusion: A Complementary Partnership
Ultimately, NMR and MS are not mutually exclusive but rather complementary techniques for the study of cellular metabolism. The high sensitivity of MS makes it ideal for studies with limited sample material and for obtaining a broad overview of metabolic pathways.[3][4] Conversely, the ability of NMR to provide precise positional isotopomer information offers a deeper insight into specific enzymatic reactions and pathway activities.[3] For a comprehensive understanding of metabolic fluxes, a combination of both NMR and MS data often provides the most powerful and complete picture. The alliance of these two techniques represents a robust approach for investigating the intricate control and regulation of cellular metabolism.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Comparative metabolome analysis of succinate metabolism in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of succinate metabolism across various cell lines, supported by experimental data and detailed protocols. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in both physiological and pathological states. Its accumulation is linked to metabolic reprogramming in cancer, inflammation, and hypoxia. Understanding the differential metabolism of succinate in various cell types is crucial for identifying novel therapeutic targets.
Data Presentation: Comparative Metabolite Levels
The intracellular concentration of succinate and its related TCA cycle intermediates can vary significantly between cell lines, reflecting their unique metabolic phenotypes. Below is a summary of reported relative levels or ratios of these metabolites in different cancer cell lines. Direct comparison of absolute concentrations is challenging due to variations in experimental conditions and analytical platforms across studies.
| Cell Line | Tissue of Origin | Succinate Level / Ratio | Fumarate Level | Malate Level | Data Source(s) |
| MDA-MB-231 | Breast (Triple Negative) | High Succinate:Fumarate Ratio | Low | Elevated | [1] |
| MCF-7 | Breast (Luminal A) | Relatively Low | N/A | N/A | [2][3][4] |
| HMLER | Breast (Mesenchymal) | High | N/A | N/A | [2] |
| A549 | Lung Adenocarcinoma | N/A | N/A | N/A | [3][4] |
| HEK293 | Human Embryonic Kidney | Baseline | Baseline | Baseline | [5][6] |
| MOLM14 | Acute Myeloid Leukemia | Low | High | N/A | [7] |
| Various | Pan-Cancer Panel (173 lines) | Heterogeneous, with high succinate:fumarate ratio in SDH-mutant cells | Heterogeneous | Heterogeneous | [8] |
N/A: Data not available in the cited sources. Levels are described qualitatively ("High," "Low") or as ratios based on the findings of the cited studies, which often present normalized or relative data. A study on 173 cancer cell lines highlighted that a high succinate-to-fumarate ratio is strongly associated with mutations in Succinate Dehydrogenase (SDH) complex assembly factor 2 (SDHAF2)[8]. In contrast, treatment of MOLM14 leukemia cells with cell-permeable fumarate was shown to increase mitochondrial mass[7].
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and pathways related to succinate metabolism.
Experimental Protocols
A robust and reproducible protocol is essential for the comparative analysis of metabolites. The following methodology represents a consolidated workflow for the targeted analysis of TCA cycle intermediates from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Cell Culture and Metabolite Extraction
This protocol is optimized for adherent cells but can be adapted for suspension cultures.
-
Cell Seeding and Culture:
-
Seed cells (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of harvesting. Culture in appropriate media and conditions.
-
Note: It is critical to maintain consistent culture conditions (media formulation, passage number, confluency) for comparative studies[8]. A minimum of 5-6 biological replicates per cell line or condition is recommended[9].
-
-
Metabolism Quenching and Cell Harvesting:
-
Rapidly quenching metabolic activity is the most critical step to capture an accurate snapshot of the metabolome[10].
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
Instantly add 1 mL of ice-cold extraction solvent (80% Methanol in water, pre-chilled to -40°C or colder) directly to the well[11][12]. This step simultaneously quenches metabolism and begins the extraction process.
-
Alternative for Suspension Cells: Centrifuge the cell suspension (e.g., 500 x g for 5 min at 4°C), remove the supernatant, and resuspend the pellet in the cold extraction solvent[13].
-
-
Metabolite Extraction:
-
Place the 6-well plate on ice.
-
Using a cell scraper, scrape the cells in the extraction solvent and transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube[12][14].
-
Vortex the tube vigorously for 1 minute.
-
Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis and metabolite release[15].
-
Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
For normalization, a small aliquot of the remaining cell pellet can be used for a protein assay (e.g., BCA assay).
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis[9].
-
Part 2: LC-MS/MS Analysis
This section outlines a general procedure for analyzing TCA cycle intermediates. Specific parameters must be optimized for the instrument in use.
-
Sample Reconstitution:
-
Just prior to analysis, reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate mobile phase.
-
Vortex and centrifuge briefly to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial with an insert[9].
-
-
Liquid Chromatography (LC) Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for separating polar anionic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or an anion-exchange column[9][16].
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile with a modifier[15].
-
Gradient: A gradient from high organic to high aqueous content to elute the polar TCA cycle metabolites.
-
Flow Rate & Temperature: Typically 0.2-0.5 mL/min with the column temperature maintained at 25-40°C.
-
-
Mass Spectrometry (MS) Detection:
-
Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)[16][17].
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the acidic TCA cycle intermediates.
-
Analysis Mode: For a QqQ instrument, use Multiple Reaction Monitoring (MRM) for targeted quantification. This requires defining specific precursor-to-product ion transitions for succinate, fumarate, malate, etc.[17]. For high-resolution instruments, use targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring).
-
Example MRM Transitions (Negative Mode):
-
Succinate: 117.0 -> 73.0
-
Fumarate: 115.0 -> 71.0
-
Malate: 133.0 -> 115.0
-
α-Ketoglutarate: 145.0 -> 101.0
-
Note: These transitions should be empirically optimized on the specific instrument.
-
-
-
Data Analysis:
-
Use the instrument's software to integrate the peak areas for each metabolite in each sample.
-
Normalize the peak areas to an internal standard and/or total protein content to account for variations in cell number and extraction efficiency.
-
Perform statistical analysis to compare metabolite levels between different cell lines.
-
Conclusion
The metabolic landscape of succinate is highly dependent on cell type and genetic context. Cancer cells, in particular, often exhibit significant alterations in TCA cycle function, leading to the accumulation of oncometabolites like succinate that can drive tumorigenesis through metabolic and signaling reprogramming. The provided protocols and comparative data serve as a foundational guide for researchers investigating these pathways. By employing standardized methodologies, the scientific community can better compare findings across different studies and accelerate the discovery of novel therapeutic strategies targeting succinate metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Responses of Lung Adenocarcinoma Cells to Survive under Stressful Conditions Associated with Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Malic enzyme 2 connects the Krebs cycle intermediate fumarate to mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity of the cancer cell line metabolic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. Towards quantitative metabolomics of mammalian cells: development of a metabolite extraction protocol [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. [PDF] Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling | Semantic Scholar [semanticscholar.org]
- 14. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of the intermediates in glycolysis and tricarboxylic acid cycle with an improved derivatization strategy using gas chromatography-mass spectrometry in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metabolic Networks: A Guide to Confirming Pathway Activity with Multiple Isotopic Tracers
For researchers, scientists, and drug development professionals seeking to robustly define metabolic pathways, the use of multiple isotopic tracers offers a powerful approach to elucidate complex cellular processes. This guide provides a comparative overview of multi-tracer strategies, supported by experimental data and detailed protocols, to aid in the design and implementation of rigorous metabolic flux studies.
Stable isotope tracing is a cornerstone of metabolic research, allowing for the empirical measurement of pathway activities. While single-tracer experiments provide valuable insights, the concurrent use of multiple isotopic tracers can significantly enhance the resolution and accuracy of metabolic flux analysis, particularly in complex biological systems with multiple interconnected pathways and nutrient sources. This guide will explore the advantages of multi-tracer approaches, compare different tracer combinations, and provide the necessary protocols to implement these advanced techniques.
Comparison of Isotopic Tracer Strategies for Metabolic Flux Analysis
The choice of isotopic tracer is critical for the successful elucidation of metabolic pathways. Different tracers provide varying degrees of information for different pathways. The following tables summarize the performance of various single and dual isotopic tracer strategies for analyzing central carbon metabolism, based on computational evaluations of experimental data from tumor cell lines. The precision of flux estimations is a key metric for comparison.
Table 1: Comparison of Single ¹³C-Glucose Tracers for Glycolysis and Pentose Phosphate Pathway (PPP) Flux Analysis
| Tracer | Relative Precision for Glycolysis Fluxes | Relative Precision for PPP Fluxes | Key Insights |
| [1,2-¹³C₂]glucose | High | High | Provides the most precise estimates for both glycolysis and the PPP.[1] |
| [2-¹³C]glucose | High | Moderate | Outperforms the more commonly used [1-¹³C]glucose for glycolytic flux precision.[1] |
| [3-¹³C]glucose | High | Moderate | Similar to [2-¹³C]glucose, offers high precision for glycolysis.[1] |
| [1-¹³C]glucose | Moderate | Low | Less precise for both pathways compared to other positional tracers.[1] |
| [U-¹³C₆]glucose | Low | Low | While labeling all carbons, it offers minimal precision for resolving fluxes within glycolysis and the PPP.[1] |
Table 2: Comparison of Single and Dual Tracers for Tricarboxylic Acid (TCA) Cycle Flux Analysis
| Tracer(s) | Relative Precision for TCA Cycle Fluxes | Key Insights |
| [U-¹³C₅]glutamine | High | The preferred single tracer for analyzing TCA cycle fluxes, providing extensive labeling of cycle intermediates.[1] |
| [1,2-¹³C₂]glutamine | High | Offers high precision for net fluxes within the TCA cycle.[1] |
| [3,4-¹³C₂]glutamine | High | Similar to [1,2-¹³C₂]glutamine, provides high-resolution data for TCA cycle fluxes.[1] |
| [U-¹³C₆]glucose | Moderate | Provides some information on TCA cycle activity but is less precise than glutamine tracers.[1] |
| [1,2-¹³C₂]glucose + [U-¹³C₅]glutamine (Dual Tracer) | Very High | Running parallel experiments with these two tracers can provide a more comprehensive and precise analysis of the TCA cycle and its connections to glycolysis and glutaminolysis.[2] |
Experimental Protocols
The successful implementation of multiple isotopic tracer studies relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments involving the use of dual isotopic tracers in both in vitro and in vivo settings.
Protocol 1: Dual Tracer ([¹³C₆]glucose and [¹³C₅,¹⁵N₂]glutamine) Labeling in Mouse Tumor Xenografts
This protocol describes the administration of two distinct isotopic tracers via tail vein injection to study tumor metabolism in vivo.
Materials:
-
Tumor-bearing mice (e.g., human tumor xenografts in immunodeficient mice)
-
Sterile PBS
-
[¹³C₆]glucose solution (e.g., 25% w/v in sterile PBS)[3]
-
[¹³C₅,¹⁵N₂]glutamine solution (e.g., 36.2 mg/mL in sterile PBS)[3]
-
Anesthetic
-
Blood collection tubes (e.g., K₂-EDTA microtubes)[3]
-
Surgical tools for tissue extraction
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Tracer Preparation: Prepare sterile solutions of [¹³C₆]glucose and [¹³C₅,¹⁵N₂]glutamine in PBS. Store aliquots at ≤ -20°C.[3]
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Tracer Administration: Administer the tracers via bolus tail vein injections. For example, three injections of 80 µL of 25% [¹³C₆]glucose or 200 µL of 36 mg/mL [¹³C₅,¹⁵N₂]glutamine at 15-minute intervals.[3]
-
Blood Collection: Collect an initial blood sample (e.g., ~150 µL) immediately after the first tracer injection and a final, larger volume of blood just prior to necropsy.[3]
-
Tissue Harvest: At a defined time point after the final injection (e.g., 15 minutes), perform necropsy and sequentially extract organs of interest (e.g., tumor, liver, lung, heart, kidney, brain).[3]
-
Sample Processing: Immediately flash-freeze tissues in liquid nitrogen. Separate plasma from blood cells by centrifugation (e.g., 3,500 x g for 15 minutes at 4°C) and flash-freeze the components.[3]
-
Storage: Store all samples at -80°C until metabolite extraction and analysis.
Protocol 2: ¹³C-Glutamine Tracing in Cultured Glioblastoma Cells
This protocol details the procedure for studying glutamine metabolism in an in vitro cell culture system using a single, powerful tracer that can be adapted for multi-tracer experiments.
Materials:
-
Human glioblastoma (GBM) cell line (e.g., U251)
-
DMEM medium with and without glutamine
-
Fetal Bovine Serum (FBS)
-
[U-¹³C₅]glutamine
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 15 cm)
-
Humidified incubator (37°C, 5% CO₂)
-
Metabolite extraction buffers (e.g., ice-cold methanol/water)
Procedure:
-
Cell Seeding: Seed approximately 3 x 10⁶ GBM cells in a 15 cm dish with complete DMEM medium containing 4 mM glutamine and 10% FBS.[4]
-
Cell Growth: Culture cells until they reach 80-95% confluency.[4]
-
Glutamine Deprivation: Wash the cells twice with PBS and then incubate for 1 hour in a serum-free DMEM medium lacking glutamine.[4]
-
Isotope Labeling: Add 2 mM [U-¹³C₅]glutamine to the medium and incubate for a defined period (e.g., 1 hour). A parallel plate with unlabeled glutamine should be run as a negative control.[4]
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and debris.
-
-
Sample Analysis: Collect the supernatant containing the polar metabolites for analysis by LC-MS or GC-MS.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the flow of atoms from isotopic tracers through metabolic networks, diagrams are an invaluable tool. The following visualizations, created using the DOT language, illustrate a key metabolic pathway and a typical experimental workflow for multi-tracer analysis.
Caption: Central carbon metabolism pathways.
Caption: Multi-tracer experimental workflow.
Conclusion
The use of multiple isotopic tracers provides a more detailed and accurate picture of metabolic pathway activity compared to single-tracer experiments. By carefully selecting tracer combinations and employing rigorous experimental protocols, researchers can gain unprecedented insights into the complexities of cellular metabolism. This knowledge is crucial for understanding disease states, identifying novel drug targets, and developing more effective therapeutic strategies. The data and protocols presented in this guide offer a starting point for researchers looking to leverage the power of multi-isotope tracing in their own work.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Succinate Metabolism: Normoxia vs. Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that links cellular metabolism to physiological and pathological responses, particularly under varying oxygen conditions. Traditionally viewed as a simple metabolite, its roles are now understood to be far more complex, extending from energy production to the regulation of gene expression and inflammation. This guide provides an objective comparison of succinate metabolism under normoxic and hypoxic conditions, supported by experimental data and detailed methodologies.
Overview of Succinate's Dual Role
Under normal oxygen conditions (normoxia), succinate is primarily an intermediate in the mitochondrial TCA cycle. Its main function is to be oxidized by succinate dehydrogenase (SDH), donating electrons to the electron transport chain (ETC) for ATP production.[1][2] However, in low oxygen environments (hypoxia), the metabolic landscape shifts dramatically. Succinate accumulates and is transported to the cytoplasm, where it acts as a signaling molecule, most notably by stabilizing the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α).[1][3][4]
Comparative Analysis of Succinate Metabolism
The transition from normoxia to hypoxia induces a profound reprogramming of cellular metabolism, with succinate at its core. The key differences are summarized below.
Data Presentation: Quantitative and Qualitative Comparison
Table 1: Comparison of Succinate Metabolism in Normoxia vs. Hypoxia
| Parameter | Normoxia | Hypoxia |
| Intracellular Succinate Level | Low / Baseline | Significantly Increased [1][4][5] |
| Primary Source of Succinate | Oxidative TCA Cycle[2] | Anaerobic glutamine-dependent anaplerosis; Reversal of SDH activity (fumarate reduction)[1][6][7] |
| Succinate Dehydrogenase (SDH) Activity | High (Oxidizes succinate to fumarate)[1][2] | Diminished or Reversed (Reduces fumarate to succinate)[1][5][6] |
| Primary Role of Succinate | Metabolic intermediate for ATP production[1] | Signaling Molecule (oncometabolite)[1][3][8] |
| HIF-1α Stability | Unstable (rapidly hydroxylated and degraded)[9] | Stabilized [1][10][11] |
| Prolyl Hydroxylase (PHD) Activity | Active (hydroxylates HIF-1α)[9] | Inhibited by succinate accumulation[10][12][13] |
| Extracellular Succinate | Low (2-20 µM in blood)[12] | Increased , enabling paracrine signaling via SUCNR1[1][14] |
Signaling Pathways: The Central Role of HIF-1α
The accumulation of succinate is a critical trigger for cellular adaptation to hypoxia. It directly links mitochondrial metabolism to the nuclear gene expression program by inhibiting prolyl hydroxylases (PHDs).
Under normoxic conditions, PHDs use oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[9] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid proteasomal degradation.[15][16]
In hypoxia, two factors disrupt this process: the lack of oxygen (a primary substrate for PHDs) and the accumulation of succinate. Succinate, being structurally similar to α-ketoglutarate, acts as a competitive inhibitor of PHDs.[12][17] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. There, it dimerizes with HIF-1β and activates the transcription of hundreds of genes that promote adaptation to low oxygen, including those involved in angiogenesis, glycolysis, and cell survival.[9][10]
Experimental Protocols
Accurate measurement of succinate levels and SDH activity is fundamental to studying metabolic reprogramming. Below are detailed protocols for common colorimetric assays.
Quantification of Intracellular Succinate
This protocol is based on a coupled enzymatic reaction where succinate is converted into a product that can be detected colorimetrically.[18]
Principle: Succinate is utilized by succinyl-CoA synthetase to form an intermediate, which undergoes a series of reactions that reduce a colorless probe to a colored product with strong absorbance at 450 nm.
Methodology:
-
Sample Preparation:
-
Cells (1 x 10⁶): Homogenize cells in 100 µL of ice-cold Succinate Assay Buffer.
-
Tissues (10 mg): Homogenize tissue in 100 µL of ice-cold Succinate Assay Buffer.
-
Centrifuge samples at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. Collect the supernatant.
-
Samples can be deproteinized using a 10 kDa molecular weight cut-off spin filter to reduce background.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM succinate standard solution.
-
Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate, yielding 0, 2, 4, 6, 8, and 10 nmol/well.
-
Adjust the volume of all standard wells to 50 µL with Succinate Assay Buffer.
-
-
Reaction Mix and Measurement:
-
Prepare a Reaction Mix according to the kit manufacturer's instructions (typically includes Succinate Assay Buffer, Succinate Converter, Enzyme Mix, and a Developer/Probe).
-
Add 50 µL of the sample supernatant to duplicate wells of a 96-well plate.
-
Add 50 µL of the Reaction Mix to each sample and standard well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the 0 nmol blank reading from all standards and samples. Plot the standard curve and determine the succinate concentration in the samples.
-
Measurement of Succinate Dehydrogenase (SDH) Activity
This protocol measures SDH activity by monitoring the reduction of a dye coupled to succinate oxidation.[19]
Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, electrons are transferred to a probe, which is reduced to a colored product with an absorbance maximum at 600 nm. The rate of color generation is directly proportional to SDH activity.
Methodology:
-
Sample Preparation:
-
Homogenize cells (1 x 10⁶) or tissue (10 mg) in 100 µL of ice-cold SDH Assay Buffer.
-
Keep on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant, which contains the enzyme, to a fresh tube.
-
-
Assay Protocol:
-
Add 5-50 µL of the sample supernatant to duplicate wells of a 96-well plate.
-
For a positive control, add 10-20 µL of a provided SDH Positive Control solution.
-
Adjust the final volume in all wells to 50 µL with SDH Assay Buffer.
-
-
Reaction Mix and Measurement:
-
Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the kit's manual.
-
Add 50 µL of the Reaction Mix to each sample and control well.
-
Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.
-
The SDH activity is calculated from the rate of change in absorbance (ΔA600/min) using the Beer-Lambert law. One unit of SDH is the amount of enzyme that generates 1.0 µmole of the reduced probe per minute.
-
Logical Relationships and Conclusion
The metabolic fate and function of succinate are fundamentally dictated by oxygen availability. In normoxia, succinate is efficiently consumed by SDH to fuel the ETC, maintaining a low intracellular concentration. In hypoxia, diminished SDH activity leads to succinate accumulation, causing a functional switch from a purely metabolic intermediate to a potent intracellular signaling molecule that orchestrates the hypoxic response via HIF-1α stabilization. Understanding this metabolic switch is crucial for developing therapeutic strategies targeting diseases characterized by hypoxic microenvironments, such as cancer and inflammatory disorders.
References
- 1. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 2. Metabolic adaptation in hypoxia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 4. shnao.net [shnao.net]
- 5. Succinate Supplement Elicited “Pseudohypoxia” Condition to Promote Proliferation, Migration, and Osteogenesis of Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Can Shuttle Reducing Power from the Hypoxic Retina to the O2-Rich Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mitochondrial Signaling in Hypoxia [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Mitochondrial Enzymes, Succinate-Coupled Signaling Pathways and Mitochondrial Ultrastructure in the Formation of Urgent Adaptation to Acute Hypoxia in the Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Accumulation of Succinate in Cardiac Ischemia Primarily Occurs via Canonical Krebs Cycle Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours | PLOS One [journals.plos.org]
- 16. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Succinate links TCA cycle dysfunction to oncogenesis by inhibiting HIF-alpha prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. content.abcam.com [content.abcam.com]
A Researcher's Guide to Orthogonal Validation of Metabolic Flux Analysis
A comprehensive comparison of methods to bolster confidence in metabolic flux data.
This guide provides an objective comparison of orthogonal methods for validating the results of metabolic flux analysis (MFA), a cornerstone technique in systems biology and metabolic engineering. For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of metabolic flux data is paramount. This document outlines several key validation strategies, presenting quantitative comparisons, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate methods for your research needs.
Introduction to Metabolic Flux Analysis and the Need for Validation
This guide explores the following orthogonal validation methods:
-
Transcriptomics and Proteomics
-
Seahorse Extracellular Flux Assay
-
Independent Isotope Tracer Experiments
-
Metabolomics
-
Enzyme Activity Assays
-
Flux Balance Analysis (FBA)
Comparison of Orthogonal Validation Methods
The following table summarizes the key aspects of each orthogonal method, providing a quick reference for their principles, strengths, and limitations.
| Method | Principle | Information Provided | Strengths | Limitations |
| Transcriptomics & Proteomics | Measures the expression levels of genes encoding metabolic enzymes. | Correlation between enzyme abundance and reaction flux. | High-throughput; provides a global view of metabolic gene regulation. | Correlation is not always direct; post-transcriptional and post-translational modifications are not captured.[4] |
| Seahorse Extracellular Flux Assay | Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. | Proxies for mitochondrial respiration and glycolysis rates. | Real-time, live-cell analysis; provides a dynamic view of key energy pathways. | Limited to a few key metabolic pathways; indirect measure of intracellular fluxes. |
| Independent Isotope Tracer Experiments | Uses different 13C-labeled substrates in parallel experiments to probe specific pathways. | Validation of flux estimates for specific pathways by comparing results from different tracers. | Can improve the precision of flux estimates for targeted pathways.[5] | Requires additional, carefully designed labeling experiments. |
| Metabolomics | Quantifies the intracellular and extracellular concentrations of metabolites. | Provides a snapshot of the metabolic state; changes in metabolite pools can indicate altered flux. | High-throughput; can identify unexpected metabolic changes. | Metabolite levels are not a direct measure of flux; can be influenced by factors other than reaction rates.[6] |
| Enzyme Activity Assays | Directly measures the in vitro catalytic rate of a specific enzyme. | Vmax of an enzyme, which can be compared to the calculated flux through that reaction. | Direct measurement of an enzyme's potential contribution to a flux. | In vitro conditions may not reflect the in vivo cellular environment; labor-intensive for multiple enzymes.[7] |
| Flux Balance Analysis (FBA) | A computational method that predicts metabolic flux distributions based on a stoichiometric model and an objective function. | A predicted flux map that can be compared to the experimentally determined one. | Genome-scale analysis; can provide a theoretical benchmark. | Predictions are highly dependent on the chosen objective function and model constraints.[6][8] |
Quantitative Data Presentation
To provide a clearer understanding of the expected concordance between MFA and these orthogonal methods, the following tables present summarized quantitative data from published studies.
Transcriptomics/Proteomics vs. Metabolic Flux
A study by Hackett et al. (2016) on yeast provided a comprehensive dataset comparing metabolic fluxes with corresponding enzyme levels across 25 different conditions.[4]
| Parameter | Value | Reference |
| Number of reactions with both flux and enzyme level data | 156 | [4] |
| Percentage of reactions with significant positive correlation | 29% | [9] |
| Primary pathways with correlated reactions | Amino acid and nucleic acid metabolism | [9] |
| Primary pathways with uncorrelated reactions | Central carbon metabolism | [9] |
Note: The correlation was assessed between growth-rate-normalized flux and the proportion of the enzyme to total protein.
Enzyme Activity vs. Metabolic Flux
A study in E. coli compared in vitro enzyme activities with measured metabolic fluxes at different growth rates.[7]
| Enzyme/Reaction | Observation | Reference |
| PtsG (Glucose transport) | Flux and enzyme activity show a similar increasing trend with growth rate. | [7] |
| Pgi (Phosphoglucose isomerase) | Flux increases with growth rate, while enzyme activity remains relatively constant. | [7] |
| Pyk (Pyruvate kinase) | Both flux and enzyme activity increase with growth rate. | [7] |
Note: This table presents a qualitative summary of the trends observed in the referenced study. For detailed quantitative data, please refer to the original publication.
Experimental Protocols & Workflows
This section provides detailed methodologies for the key orthogonal validation experiments and visual workflows to illustrate the experimental and logical processes.
Transcriptomics and Proteomics Validation Workflow
This workflow outlines the steps for validating metabolic flux data using transcriptomic or proteomic data.
Caption: Workflow for validating metabolic flux with transcriptomics/proteomics.
Experimental Protocol:
-
Cell Culture and Isotope Labeling: Perform the 13C-MFA experiment as planned, growing cells in a medium containing a 13C-labeled substrate.
-
Parallel Sampling: At the same time points that samples are collected for isotopomer analysis, collect parallel samples for RNA and/or protein extraction.
-
RNA/Protein Extraction and Quantification: Extract total RNA or protein from the parallel samples. Quantify gene expression using methods like RNA-Seq or qPCR, and protein abundance using mass spectrometry-based proteomics.
-
Data Analysis:
-
Calculate metabolic fluxes from the 13C-labeling data using appropriate software.
-
Process the transcriptomic/proteomic data to obtain expression levels for genes encoding metabolic enzymes.
-
Perform a correlation analysis to compare the calculated metabolic fluxes with the corresponding gene or protein expression levels. A positive correlation suggests that the flux is, at least in part, regulated at the transcriptional or translational level.
-
Seahorse Extracellular Flux Assay
This method provides a real-time assessment of glycolysis and mitochondrial respiration.
Caption: Workflow for the Seahorse Extracellular Flux Assay.
Experimental Protocol (Mito Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.
-
Assay Preparation:
-
Replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Acquisition: Place the cell plate in the Seahorse XFe96 Analyzer and start the assay. The instrument will measure OCR and ECAR before and after the injection of each compound.
-
Data Analysis: The resulting data provides key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. These can be compared to the fluxes through glycolysis and the TCA cycle determined by MFA.
Independent Isotope Tracer Experiments
Using multiple isotopic tracers can help to more accurately determine specific fluxes.
Caption: Workflow for validation using independent isotope tracers.
Experimental Protocol:
-
Initial Experiment: Perform a standard 13C-MFA experiment using a specific isotopic tracer (e.g., [1,2-13C]glucose).
-
Flux Analysis: Calculate the metabolic fluxes and identify any fluxes that have high uncertainty or are of particular interest.
-
Design Parallel Experiment: Choose a second isotopic tracer that is predicted to provide more information about the fluxes of interest. For example, to probe the TCA cycle, [U-13C]glutamine is often a good choice.[10]
-
Perform Parallel Experiment: Conduct a second 13C-MFA experiment under identical conditions to the first, but with the new isotopic tracer.
-
Combined Flux Analysis: Integrate the labeling data from both tracer experiments into the metabolic model to re-calculate the flux distribution.
-
Comparison and Validation: Compare the flux results from the combined analysis with those from the initial experiment. A consistent result across different tracer experiments provides strong validation for the determined fluxes.
Conclusion
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Model validation and selection in metabolic flux analysis and flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced flux potential analysis links changes in enzyme expression to metabolic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Metabolic Insight: Benchmarking 13C Succinate Tracing Against Seahorse Assays
In the dynamic field of metabolic research, understanding the intricate workings of cellular energy production is paramount. Two powerful techniques, 13C succinate tracing and Seahorse extracellular flux assays, stand out as key methods for interrogating mitochondrial function, specifically the oxidation of the Krebs cycle intermediate, succinate. This guide provides a comprehensive comparison of these two methodologies, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and limitations, supported by experimental data and detailed protocols.
While both techniques aim to elucidate aspects of succinate metabolism, they approach the question from fundamentally different angles. 13C succinate tracing provides a detailed, quantitative view of the metabolic fate of succinate, tracking its conversion into downstream metabolites. In contrast, Seahorse assays offer a real-time, functional readout of how succinate oxidation impacts mitochondrial respiration by measuring the oxygen consumption rate (OCR).
At a Glance: Key Differences and Data Outputs
The quantitative data generated by each technique offers distinct perspectives on succinate metabolism. 13C succinate tracing provides a detailed map of molecular transformations, while Seahorse assays deliver a dynamic picture of cellular bioenergetics.
| Parameter | 13C Succinate Tracing | Seahorse XF Succinate Oxidation Assay |
| Primary Measurement | Isotopic enrichment in downstream metabolites (e.g., malate, fumarate, citrate) | Real-time Oxygen Consumption Rate (OCR) in pmol/min |
| Key Insights | - Direct measurement of succinate flux into the Krebs cycle- Identification of alternative metabolic pathways for succinate- Quantification of relative contributions to different metabolic pools | - Basal mitochondrial respiration fueled by succinate- ATP production-linked OCR from succinate oxidation- Maximal respiratory capacity with succinate as a substrate- Spare respiratory capacity in the presence of succinate |
| Data Output Example | M+4 citrate isotopologue abundance (%) | OCR (pmol/min) |
Diving Deeper: A Comparative Analysis
| Feature | 13C Succinate Tracing | Seahorse XF Succinate Oxidation Assay |
| Principle | Cells are incubated with 13C-labeled succinate. The incorporation of the 13C label into downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. | Live cells are placed in a microplate, and changes in oxygen concentration in the surrounding media are measured in real-time using fluorescent sensors. The assay measures the rate at which cells consume oxygen, which is an indicator of mitochondrial respiration. |
| Advantages | - Provides a direct and quantitative measure of metabolic flux.[1] - Can trace the fate of succinate carbons through various metabolic pathways.[2] - Offers high specificity and detailed molecular information.[3] | - Provides real-time kinetic data on mitochondrial function.[4] - Allows for the simultaneous measurement of glycolysis and mitochondrial respiration.[5] - High-throughput and amenable to screening applications. |
| Limitations | - Requires specialized and expensive equipment (MS or NMR). - Data analysis can be complex, often requiring metabolic modeling.[6] - Does not directly measure the rate of oxygen consumption. | - Provides an indirect measure of substrate-specific flux.[7] - The interpretation of OCR changes can be complex and influenced by multiple factors. - Potential for off-target effects of pharmacological inhibitors used in the assay.[8] |
Experimental Protocols: A Step-by-Step Guide
To ensure robust and reproducible results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for both 13C succinate tracing and Seahorse XF succinate oxidation assays.
13C Succinate Tracing Protocol
This protocol outlines the general steps for a 13C succinate tracing experiment in mammalian cells.
-
Cell Culture: Plate cells at a desired density in standard culture medium and allow them to adhere and grow to the desired confluency.
-
Isotope Labeling:
-
Prepare labeling medium by supplementing glucose-free and serum-free medium with dialyzed fetal bovine serum and a known concentration of uniformly labeled 13C-succinate (e.g., [U-13C4]succinate).
-
Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the 13C-succinate labeling medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled succinate into downstream metabolites.[9]
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.
-
Extract the intracellular metabolites using a cold solvent mixture, typically 80% methanol.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using MS to determine the mass isotopologue distribution of key metabolites in the Krebs cycle and related pathways.[10]
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite at each time point.
-
Use metabolic flux analysis software to model the data and quantify the flux through succinate-dependent pathways.
-
Seahorse XF Succinate Oxidation Assay Protocol
This protocol is adapted from the Agilent Seahorse XF Substrate Oxidation Stress Test for measuring succinate-driven respiration.
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and form a monolayer overnight in a standard CO2 incubator.[11]
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.[12]
-
-
Assay Preparation:
-
Prepare the Seahorse XF assay medium. For a succinate oxidation assay, a typical medium would be XF Base Medium supplemented with L-glutamine, pyruvate, and glucose. To specifically measure succinate oxidation, cells can be cultured in a medium where succinate is the primary substrate.
-
Wash the cells with the prepared assay medium and then add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for one hour prior to the assay.[13]
-
-
Compound Loading:
-
Prepare stock solutions of the inhibitors and substrates to be injected during the assay. For a typical mitochondrial stress test profile in the context of succinate oxidation, this would include oligomycin, FCCP, and a mixture of rotenone and antimycin A.[14]
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure the basal OCR, and then sequentially inject the prepared compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15]
-
-
Data Analysis:
-
Normalize the OCR data to cell number, protein content, or another relevant parameter.
-
Calculate the key parameters of mitochondrial function using the Seahorse XF Wave software.
-
Visualizing the Methodologies
To better understand the workflows and the metabolic pathways being investigated, the following diagrams were generated using Graphviz.
Conclusion: Choosing the Right Tool for the Job
Both 13C succinate tracing and Seahorse XF assays are invaluable tools for metabolic research, each providing a unique and complementary perspective on succinate oxidation. The choice of technique ultimately depends on the specific research question.
-
For a detailed, quantitative understanding of how succinate is metabolized and contributes to various metabolic pathways, 13C succinate tracing is the method of choice. It provides unparalleled molecular detail and direct flux measurements.
-
For a real-time, functional assessment of how succinate oxidation impacts overall mitochondrial respiration and cellular bioenergetics, the Seahorse XF assay is the preferred tool. Its high-throughput nature also makes it ideal for screening studies and for assessing the effects of genetic or pharmacological perturbations.
In many cases, a combined approach, utilizing both 13C succinate tracing and Seahorse assays, will provide the most comprehensive picture of succinate metabolism and its role in cellular physiology and disease. By understanding the principles, protocols, and data outputs of each technique, researchers can make informed decisions to advance their scientific inquiries.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. agilent.com [agilent.com]
- 13. biotech.cornell.edu [biotech.cornell.edu]
- 14. Seahorse XF Substrate Oxidation Stress Test Kits | Agilent [agilent.com]
- 15. hpst.cz [hpst.cz]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Disodium Succinate-¹³C₂
This document provides immediate, procedural guidance for the safe handling and disposal of Disodium succinate-¹³C₂, catering to researchers, scientists, and drug development professionals. The following protocols are designed to ensure a secure laboratory environment and proper management of this isotopically labeled compound.
Personal Protective Equipment (PPE)
Before handling Disodium succinate-¹³C₂, ensure the following personal protective equipment is readily available and worn correctly to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. Use chemical safety goggles if there is a risk of splashing. |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | Dust Mask | Use a NIOSH-approved N95 or equivalent dust mask if there is a potential for aerosolization or if handling large quantities of the solid. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of Disodium succinate-¹³C₂ during laboratory procedures.
2.1. Preparation
-
Designated Area: Conduct all work with Disodium succinate-¹³C₂ in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing instruments, spatulas, and containers, are clean and readily accessible.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
2.2. Handling
-
Avoid Dust Formation: When handling the solid form, take care to avoid generating dust. Use a spatula to gently transfer the compound.
-
Weighing: If weighing is required, perform this task in a fume hood or a balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, refer to the First Aid Measures in Section 4.
2.3. Storage
-
Container: Keep the container tightly sealed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of Disodium succinate-¹³C₂ and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[1] Do not dispose of this material down the drain.
-
Container Disposal: Empty containers should be rinsed and disposed of as unused product through a licensed disposal company.
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[2][3] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Experimental Workflow for Handling Disodium Succinate-¹³C₂
The following diagram illustrates the standard workflow for the safe handling of Disodium succinate-¹³C₂ from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
